PROTAC BRD4 Degrader-8
Description
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Structure
2D Structure
Properties
IUPAC Name |
8-(3,5-difluoropyridin-2-yl)-N-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H61F2N9O11S2/c1-30-46(76-29-60-30)32-9-7-31(8-10-32)21-59-50(68)42-19-36(65)25-64(42)52(70)47(53(2,3)4)61-43(66)27-75-16-15-74-14-13-73-12-11-56-49(67)37-20-41-38(17-33(37)28-77(6,71)72)39-26-62(5)51(69)45-44(39)34(22-57-45)24-63(41)48-40(55)18-35(54)23-58-48/h7-10,17-18,20,22-23,26,29,36,42,47,57,65H,11-16,19,21,24-25,27-28H2,1-6H3,(H,56,67)(H,59,68)(H,61,66)/t36-,42+,47-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZQCKOJSPAJES-KFRCLFBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H61F2N9O11S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1102.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Advent of Targeted Protein Degradation: A Technical Overview of PROTAC BRD4 Degrader-8 in Oncology
For Immediate Release
In the rapidly evolving landscape of cancer therapeutics, a novel class of molecules known as Proteolysis Targeting Chimeras (PROTACs) is demonstrating significant promise. This technical guide delves into the biological function and mechanism of action of PROTAC BRD4 Degrader-8, a potent and specific degrader of the bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of oncogene transcription. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Introduction: The Role of BRD4 in Cancer and the Emergence of PROTAC Technology
Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader that binds to acetylated histones, playing a pivotal role in the regulation of gene expression.[1][2] Its involvement in the transcriptional activation of key oncogenes, such as c-Myc, makes it a compelling target for cancer therapy.[2][3] Traditional small-molecule inhibitors have been developed to block the function of BRD4; however, their efficacy can be limited by factors such as a short half-life and the potential for drug resistance.[2][4]
PROTAC technology offers an alternative and powerful therapeutic strategy.[1][2] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate specific target proteins.[1][2] This approach of targeted protein degradation, as opposed to inhibition, can offer a more profound and sustained biological effect.[5]
Mechanism of Action: this compound
This compound is a chimeric molecule that consists of three key components: a ligand that binds to the BRD4 protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two elements. The specific E3 ligase recruited by this compound is the von Hippel-Lindau (VHL) E3 ligase.[6]
The mechanism of action unfolds in a series of orchestrated steps:
-
Ternary Complex Formation: this compound simultaneously binds to both the BRD4 protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the BRD4 protein.
-
Proteasomal Degradation: The poly-ubiquitinated BRD4 protein is then recognized by the 26S proteasome, the cell's protein degradation machinery, which subsequently breaks down BRD4 into smaller peptides.
-
Recycling of the PROTAC: After inducing degradation, this compound is released and can catalytically induce the degradation of multiple BRD4 protein molecules.
This catalytic mode of action allows for potent and sustained degradation of the target protein at sub-stoichiometric concentrations.
Biological Functions in Cancer Cells
The degradation of BRD4 by this compound triggers a cascade of downstream effects that collectively inhibit cancer cell growth and survival.
Downregulation of Oncogenic Transcription
The primary consequence of BRD4 degradation is the suppression of key oncogenic transcriptional programs. BRD4 is essential for the expression of the proto-oncogene MYC, which is a master regulator of cell proliferation, growth, and metabolism. By degrading BRD4, this compound effectively downregulates MYC expression at the transcript and protein levels, leading to a potent anti-proliferative effect.[6]
Induction of Cell Cycle Arrest and Apoptosis
The suppression of c-Myc and other cell cycle-related genes leads to cell cycle arrest, primarily at the G1 phase.[5] Furthermore, the downregulation of anti-apoptotic proteins, such as Bcl-2, which is also a transcriptional target of BRD4, sensitizes cancer cells to apoptosis.[3] This dual effect of cell cycle arrest and apoptosis induction contributes significantly to the anti-tumor activity of BRD4 degraders.
Quantitative Data Summary
The potency of this compound and other representative BRD4 degraders has been evaluated in various cancer cell lines. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (BRD4 BD1) | - | 1.1 nM | [6] |
| IC50 (BRD4 BD2) | - | 1.4 nM | [6] |
| DC50 (BRD4 Degradation) | PC3 (Prostate Cancer) | 7.5 nM | [6] |
| IC50 (Proliferation) | PC3 (Prostate Cancer) | 28 nM | [6] |
| IC50 (MYC Transcript Suppression) | MV4-11 (AML) | 11 nM | [6] |
Table 2: Comparative Anti-proliferative Activity of BRD4 Degraders
| Compound | Cell Line | IC50 (nM) | Reference |
| ARV-825 | T-ALL | Lower than JQ1, dBET1, OTX015 | [4] |
| MZ1 | AML Cell Lines | Varies by cell line | [2] |
| QCA570 | Bladder Cancer Cells | Potent antiproliferation | [7][8] |
Key Experimental Protocols
The biological activity of this compound is characterized through a series of in vitro assays. Below are detailed methodologies for key experiments.
Western Blotting for BRD4 Degradation
Objective: To quantify the extent of BRD4 protein degradation following treatment with the PROTAC.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., PC3) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody specific for BRD4. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., α-Tubulin or β-Actin) as a loading control.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the percentage of BRD4 degradation relative to the vehicle control.
References
- 1. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 2. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC BRD4 Degrader-8: A Technical Guide to Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC BRD4 Degrader-8, focusing on its target engagement, binding affinity, and the underlying experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals in the field of targeted protein degradation and drug discovery.
Core Concepts: PROTAC-mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins from cells.[1] They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex.[1] This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the cell's proteasome.[1] This event-driven mechanism offers a distinct advantage over traditional inhibitors, as it can lead to a more profound and sustained pharmacological effect.
This compound: Mechanism of Action
This compound is a chemical probe that specifically targets the Bromodomain-containing protein 4 (BRD4) for degradation. It consists of a ligand that binds to the bromodomains of BRD4 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] By bringing BRD4 into close proximity with the VHL E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the BRD4 protein.[3]
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound, including its binding affinity and degradation efficiency in various cell lines.
Table 1: Binding Affinity
| Target | Assay Type | Metric | Value (nM) |
| BRD4 BD1 | Biochemical | IC50 | 1.1[2][4] |
| BRD4 BD2 | Biochemical | IC50 | 1.4[2][4] |
Table 2: Target Engagement and Cellular Activity
| Cell Line | Assay Type | Metric | Value (nM) | Treatment Duration |
| PC3 (Prostate Cancer) | Cellular Degradation | DC50 | 7.5[2] | 4 hours |
| MV4-11 (AML) | Gene Transcript Suppression (MYC) | IC50 | 11[2] | 4 hours |
| PC3 (Prostate Cancer) | Cell Proliferation Inhibition | IC50 | 28[2] | 6 days |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are representative protocols for key experiments used to characterize this compound.
Western Blotting for BRD4 Degradation
This protocol is used to visually and semi-quantitatively assess the reduction in BRD4 protein levels following treatment with the degrader.
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., PC3) at an appropriate density and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for the desired time (e.g., 4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Include a loading control antibody (e.g., anti-Actin or anti-Tubulin) to ensure equal protein loading.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software to determine the percentage of BRD4 degradation relative to the vehicle control.
Cell Viability Assay
This protocol measures the effect of BRD4 degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Drug Treatment: After allowing the cells to attach, treat them with a serial dilution of this compound.
-
Incubation: Incubate the plates for the specified duration (e.g., 6 days).
-
Viability Assessment: Add a viability reagent such as CCK-8 or MTT to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control wells and plot the data to determine the IC50 value using non-linear regression analysis.
Target Engagement Confirmation with Proteasome and Neddylation Inhibitors
This experiment confirms that the observed protein degradation is dependent on the ubiquitin-proteasome system.
Methodology:
-
Pre-treatment: Treat cells with a proteasome inhibitor (e.g., MG-132) or a neddylation inhibitor (e.g., MLN4924) for a short period (e.g., 1-2 hours) prior to adding the PROTAC.
-
PROTAC Treatment: Add this compound to the pre-treated cells and incubate for the standard treatment duration.
-
Analysis: Assess BRD4 protein levels via Western blotting as described in section 4.1. A rescue of BRD4 degradation in the presence of the inhibitors confirms a proteasome-dependent mechanism.[3]
Conclusion
This compound demonstrates potent binding to BRD4 and effectively induces its degradation in cancer cell lines. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further investigate the therapeutic potential of this and other BRD4-targeting PROTACs. The methodologies outlined herein are fundamental to the characterization of novel protein degraders and are essential for advancing the field of targeted protein degradation.
References
In Vitro Degradation Profile of PROTAC BRD4 Degrader-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro degradation profile of PROTAC BRD4 Degrader-8, a potent and selective degrader of the bromodomain and extra-terminal domain (BET) protein BRD4. This document details the quantitative metrics of its degradation activity, the methodologies for key experiments, and the relevant cellular pathways.
Quantitative Degradation and Biological Activity
This compound is a heterobifunctional molecule that links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand for the BRD4 protein. This targeted recruitment leads to the ubiquitination and subsequent proteasomal degradation of BRD4. The key in vitro quantitative data for this degrader are summarized below.
| Parameter | Value | Cell Line / Condition | Source |
| BRD4 BD1 Binding IC50 | 1.1 nM | Biochemical Assay | [1][2] |
| BRD4 BD2 Binding IC50 | 1.4 nM | Biochemical Assay | [1][2] |
| BRD4 Degradation DC50 | 7.5 nM | PC3 Prostate Cancer Cells (4-hour treatment) | [1][2] |
| Cell Proliferation IC50 | 28 nM | PC3 Prostate Cancer Cells (6-day treatment) | [1][2] |
| MYC Transcript Suppression IC50 | 11 nM | MV4-11 AML Cells (4-hour treatment) | [1][2] |
Mechanism of Action and Signaling Pathways
This compound operates through the proteolysis-targeting chimera (PROTAC) mechanism, which hijacks the cell's natural protein disposal system to eliminate the target protein.
PROTAC Mechanism of Action
The degrader forms a ternary complex with BRD4 and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to BRD4, marking it for degradation by the proteasome. The PROTAC molecule is then released to target another BRD4 protein, acting catalytically.
BRD4 Signaling Pathway
BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription. It is often implicated in cancer due to its role in controlling the expression of oncogenes like c-MYC. By degrading BRD4, this compound can disrupt these oncogenic signaling pathways.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize this compound. These protocols are based on standard techniques employed in the field for the evaluation of PROTAC degraders.
Western Blot for BRD4 Degradation
This assay is used to quantify the reduction in BRD4 protein levels following treatment with the degrader.
Protocol:
-
Cell Seeding: Plate PC3 cells in 6-well plates at a density that allows for approximately 80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for the desired time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 (e.g., rabbit anti-BRD4) and a loading control (e.g., mouse anti-GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and calculate the percentage of degradation relative to the vehicle control. The DC50 value is determined by plotting the percentage of degradation against the compound concentration and fitting the data to a four-parameter logistic curve.
Cell Viability Assay
This assay measures the effect of BRD4 degradation on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: Seed PC3 cells in a 96-well plate at a suitable density (e.g., 2,000-5,000 cells per well).
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 6 days).
-
Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent, Promega) to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Signal Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the compound concentration. The IC50 value is calculated using a non-linear regression curve fit.
Conclusion
This compound is a highly potent in vitro degrader of BRD4, demonstrating low nanomolar efficacy in degrading the target protein and inhibiting cancer cell proliferation. The provided protocols offer a framework for the in vitro characterization of this and other PROTAC molecules, enabling researchers to further explore their therapeutic potential.
References
Technical Guide: The Impact of PROTAC BRD4 Degrader-8 on MYC Expression
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of PROTAC BRD4 Degrader-8, focusing on its mechanism of action and its consequential effect on the expression of the MYC oncogene. The document details the underlying signaling pathways, presents quantitative data from relevant studies, and offers comprehensive experimental protocols for researchers investigating this class of molecules.
Introduction: PROTACs and the BRD4-MYC Axis
Proteolysis Targeting Chimeras (PROTACs) are innovative bifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific target proteins.[1] They consist of two distinct ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[2]
Bromodomain-containing protein 4 (BRD4) is a key member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[3] It acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key genes, including the potent oncogene MYC.[3][4] Dysregulation of MYC is a hallmark of many human cancers, but its nature as a transcription factor has made it a historically "undruggable" target.[1][5]
Targeting BRD4 with PROTACs offers a powerful strategy to indirectly control MYC levels.[1] By degrading the BRD4 protein rather than merely inhibiting its binding, PROTACs can achieve a more profound, sustained, and potent suppression of MYC expression.[3][6] This guide focuses on a specific VHL-recruiting molecule, this compound, and its effect on the BRD4-MYC signaling axis.
Mechanism of Action: Degradation of BRD4 and Downregulation of MYC
This compound is a chimeric molecule constructed with a ligand that binds to the bromodomains of BRD4 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7] The mechanism proceeds as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to BRD4 and the VHL E3 ligase, forming a ternary BRD4-PROTAC-VHL complex.
-
Ubiquitination: Within this complex, the E3 ligase tags BRD4 with ubiquitin chains.
-
Proteasomal Degradation: The polyubiquitinated BRD4 protein is recognized and degraded by the 26S proteasome.
-
MYC Suppression: As BRD4 is a critical transcriptional co-activator for the MYC gene, its degradation leads to the rapid and sustained downregulation of MYC mRNA and protein expression.[3][8]
Data Presentation: Quantitative Effects on BRD4 and MYC
The efficacy of this compound has been quantified in various cancer cell lines. The data highlights its potent ability to degrade BRD4 and consequently suppress MYC expression and cell proliferation.
| Compound | Target | Cell Line | Assay Type | Value | Citation |
| This compound | BRD4 Degradation | PC3 (Prostate Cancer) | Western Blot | DC₅₀ = 7.5 nM (4h) | [7] |
| MYC Suppression | MV4-11 (AML) | RT-qPCR | IC₅₀ = 11 nM (4h) | [7] | |
| Cell Proliferation | PC3 (Prostate Cancer) | Proliferation Assay | IC₅₀ = 28 nM (6d) | [7] |
-
DC₅₀ (Degradation Concentration 50%): The concentration of the degrader required to reduce the target protein level by 50%.
-
IC₅₀ (Inhibitory Concentration 50%): The concentration of the degrader required to inhibit a given biological process (e.g., gene transcription or cell proliferation) by 50%.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. The following sections provide protocols for key experiments used to evaluate the effects of BRD4 degraders on MYC expression.
This protocol is used to quantify the reduction in BRD4 and MYC protein levels following treatment with the degrader.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., PC3, TPC-1) in 6-well or 12-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for a specified time course (e.g., 4, 8, 24 hours).[9][10]
-
Cell Lysis: Aspirate the media and wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Sample Preparation: Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer.[11] Heat the samples at 95°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C with gentle agitation.[6][12]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[9] Quantify band intensity using software like ImageJ, normalizing the target protein signal to the loading control.[13]
This protocol is used to measure the change in MYC gene transcript levels following BRD4 degradation.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the Western Blotting protocol (Section 4.1, Step 1).
-
RNA Extraction: Following treatment, wash cells with PBS and lyse them directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit). Homogenize the lysate and isolate total RNA according to the manufacturer's instructions.[12]
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.[12]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. Each reaction should contain cDNA template, forward and reverse primers for the target gene (MYC) and a reference gene (e.g., GAPDH, 18S), and a SYBR Green or TaqMan master mix.[10][13]
-
qPCR Amplification: Run the plate on a real-time PCR machine using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).[14]
-
Data Analysis: Determine the cycle threshold (Ct) values for both the target and reference genes. Calculate the relative change in MYC mRNA expression using the comparative Ct (ΔΔCt) method, normalizing to the reference gene and comparing to the vehicle-treated control.[10]
This protocol assesses the functional consequence of MYC suppression by measuring the impact of the degrader on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[12][14]
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with vehicle control (DMSO) and wells with media only (for background).
-
Incubation: Incubate the plates for a specified period, typically 72 to 96 hours, to allow for effects on cell proliferation to manifest.[13]
-
Viability Reagent Addition: Add a cell viability reagent such as CCK-8 or MTT to each well and incubate for 1-4 hours at 37°C, as per the manufacturer's instructions.[12][14] These reagents are converted into a colored formazan product by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[12]
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the logarithm of the degrader concentration and fit a dose-response curve to calculate the IC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MYC protein stability is negatively regulated by BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.bcm.edu [cdn.bcm.edu]
- 12. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. researchgate.net [researchgate.net]
The Cellular Journey of a BRD4 Degrader: An In-depth Technical Guide to PROTAC BRD4 Degrader-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake, localization, and mechanism of action of PROTAC BRD4 Degrader-8, a potent small molecule designed for targeted protein degradation. This document details the quantitative metrics of its activity, outlines key experimental protocols for its characterization, and visualizes the underlying biological and experimental processes.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This compound is designed to target Bromodomain-containing protein 4 (BRD4), a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins. BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene expression, particularly of oncogenes such as c-MYC. By inducing the degradation of BRD4, this PROTAC offers a powerful therapeutic strategy for cancers and other diseases where BRD4 is implicated.
This compound consists of three key components: a ligand that binds to the BRD4 protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This tripartite architecture allows the PROTAC to act as a bridge, bringing BRD4 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.
Quantitative Assessment of Activity
The efficacy of this compound has been quantified in various cellular contexts. The following tables summarize the key performance metrics.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (BRD4 BD1) | - | 1.1 nM | [1][2][3] |
| IC₅₀ (BRD4 BD2) | - | 1.4 nM | [1][2][3] |
| DC₅₀ (BRD4 Degradation) | PC3 (prostate cancer) | 7.5 nM (4h) | [1][3] |
| IC₅₀ (Proliferation) | PC3 (prostate cancer) | 28 nM (6 days) | [1][3] |
| IC₅₀ (MYC transcript suppression) | MV4-11 (AML) | 11 nM (4h) | [1][3] |
Cellular Uptake and Subcellular Localization
The cellular uptake of PROTACs is a critical factor for their efficacy. Due to their relatively large molecular weight, cell permeability can be a challenge. While specific studies on the uptake mechanism of this compound are not extensively published, general principles of PROTAC cell entry are applicable. Passive diffusion is a likely route of entry, and the physicochemical properties of the linker and ligands play a significant role. Strategies such as the incorporation of specific chemical moieties, like cyano-acrylamide, have been shown to enhance the active uptake of other PROTACs.
Once inside the cell, this compound is expected to distribute throughout the cytoplasm and nucleus, where its targets, BRD4 and the E3 ligase complex, reside. BRD4 is predominantly a nuclear protein, associating with chromatin at super-enhancers and promoters. Therefore, for effective degradation, the PROTAC must be able to penetrate the nuclear envelope. The recruitment of cytosolic E3 ligases to the nucleus or the engagement of nuclear E3 ligases is essential for the formation of the ternary complex and subsequent degradation of nuclear BRD4.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The core function of this compound is to induce the selective degradation of the BRD4 protein. This is achieved through a catalytic mechanism involving the formation of a ternary complex.
Caption: Mechanism of Action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the cellular activity of this compound.
Western Blotting for BRD4 Degradation
This protocol is used to quantify the reduction in BRD4 protein levels following treatment with the PROTAC.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound for the desired time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BRD4 antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities to determine the extent of BRD4 degradation relative to the loading control.
Immunofluorescence for BRD4 Localization
This protocol is used to visualize the subcellular localization of BRD4 and observe its depletion upon PROTAC treatment.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against BRD4
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound or vehicle.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-BRD4 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBS and stain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto slides with antifade medium, and visualize using a fluorescence microscope.
Experimental and Analytical Workflow
The characterization of this compound involves a logical flow of experiments to assess its cellular effects.
Caption: A typical experimental workflow for characterizing this compound.
Logical Relationship: From Uptake to Cellular Effect
The sequence of events from the introduction of the PROTAC to the final cellular outcome follows a clear logical progression.
Caption: Logical flow from cellular uptake to downstream effects.
Conclusion
This compound represents a potent and selective tool for the targeted degradation of BRD4. Its ability to hijack the cell's natural protein disposal machinery offers a distinct and often more effective therapeutic approach compared to traditional inhibition. Understanding its cellular uptake, localization, and mechanism of action is crucial for its continued development and application in research and medicine. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to investigate and validate the activity of this and other PROTAC molecules.
References
Structural Activity Relationship of BRD4 PROTACs: A Technical Guide
This guide provides an in-depth analysis of the structural activity relationships (SAR) governing the efficacy of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Bromodomain-containing protein 4 (BRD4). It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: Targeting BRD4 with PROTAC Technology
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family, is a critical epigenetic reader that binds to acetylated lysine residues on histones, regulating the transcription of key oncogenes like c-MYC.[1][2] Its role in various cancers has made it a compelling therapeutic target.[2]
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality beyond simple inhibition.[3] They function by inducing the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system (UPS).[1][4][5] A PROTAC consists of three key components: a ligand that binds the POI (a "warhead"), a ligand that recruits an E3 ubiquitin ligase (an "anchor"), and a chemical linker that connects these two moieties.[3][6] This ternary complex formation (POI-PROTAC-E3 Ligase) facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[7] This guide explores the intricate structural requirements and activity relationships of these three components in the context of BRD4 degradation.
Mechanism of Action of BRD4 PROTACs
The catalytic mechanism of a BRD4 PROTAC involves several key steps. The PROTAC first forms a ternary complex with BRD4 and an E3 ubiquitin ligase. This induced proximity allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to surface-exposed lysine residues on BRD4. The poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.
Core Components and Structural Activity Relationships (SAR)
The efficacy, selectivity, and pharmacological properties of a BRD4 PROTAC are determined by the interplay of its three constituent parts.
BRD4 Ligand (Warhead)
The warhead's primary role is to bind BRD4 with sufficient affinity to facilitate ternary complex formation. The choice of the BRD4 ligand significantly influences the PROTAC's overall profile.
-
Common Scaffolds: Many successful BRD4 PROTACs utilize well-characterized pan-BET inhibitors as warheads. JQ1 is a widely used scaffold due to its high affinity for BET bromodomains.[3][4][6] Other examples include OTX015 and the dual BET/HDAC inhibitor HJB97.[4]
-
Affinity vs. Degradation: Interestingly, extremely high binding affinity of the warhead is not always necessary and can sometimes be detrimental. The PROTAC must be able to dissociate after degradation to engage new target molecules. The catalytic nature of PROTACs means that even ligands with moderate affinity can induce potent degradation.
-
Selectivity: While many warheads like JQ1 are pan-BET inhibitors, the overall selectivity of the PROTAC can be tuned by the linker and E3 ligase ligand.[6] For instance, the PROTAC MZ1, which uses a JQ1 warhead, achieves preferential degradation of BRD4 over BRD2 and BRD3.[6][8] This is often due to the formation of specific and stable protein-protein interactions in the ternary complex that are unique to BRD4.[9][10] More recent strategies involve developing degraders that target specific bromodomains (e.g., BD1) to enhance selectivity from the outset.[11]
E3 Ligase Ligand (Anchor)
The choice of E3 ligase and its corresponding ligand is critical, as E3 ligases have tissue-specific expression patterns, which can be exploited to achieve tissue-selective protein degradation.
-
VHL and CRBN: To date, the most commonly recruited E3 ligases in PROTAC design are von Hippel-Lindau (VHL) and Cereblon (CRBN).[7][12] VHL ligands are typically derived from the HIF-1α peptide, while CRBN ligands are often derivatives of thalidomide, pomalidomide, or lenalidomide.[4][12]
-
Impact on Ternary Complex: The choice of E3 ligase profoundly affects the geometry and stability of the ternary complex. For example, the VHL-recruiting PROTAC MZ1 was found to induce positive cooperativity in the formation of the VHL-MZ1-BRD4 ternary complex, meaning the two proteins bind the PROTAC more strongly together than they do individually.[3][9][13] In contrast, some CRBN-based PROTACs, like dBET1, have been shown to form ternary complexes with negative cooperativity, yet still function as potent degraders.[13][14] This highlights the complexity of predicting degradation efficiency based solely on binding affinities.
-
Emerging E3 Ligases: To overcome limitations such as cell-type specific E3 ligase expression and potential resistance mechanisms, researchers are exploring a wider range of E3 ligases, including MDM2, cIAP1, DCAF15, and KEAP1.[2][4][7][12]
Linker
The linker is arguably the most critical and challenging component to optimize in PROTAC design.[15] It is not merely a passive spacer but plays a crucial role in defining the potency, selectivity, and physicochemical properties of the molecule.[16][17]
-
Length and Composition: The length and chemical nature of the linker dictate the relative orientation of BRD4 and the E3 ligase within the ternary complex.[16][18] This orientation must position a surface-accessible lysine residue on BRD4 within the E3 ligase's ubiquitination zone.[18] Studies have shown that even minor changes in linker length—by just a few atoms—can dramatically impact degradation potency and selectivity.[16] Common linker compositions include polyethylene glycol (PEG) chains, alkyl chains, and more rigid structures like piperazine or benzene rings, which can improve ternary complex stability through specific interactions.[4][16]
-
Attachment Point: The exit vector, or the point where the linker is attached to the warhead and the anchor, is a key determinant of PROTAC activity.[16] An improperly placed linker can disrupt the binding of either ligand or fail to produce a productive ternary complex geometry. Systematic exploration of different attachment points is a crucial step in the optimization process.
-
Physicochemical Properties: The linker significantly influences the overall properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[16] Given that PROTACs often have a high molecular weight, designing linkers that maintain drug-like properties is a major challenge. Recent strategies include the use of macrocyclic linkers to pre-organize the PROTAC's conformation, potentially improving cell permeability and the efficiency of ternary complex formation.[17][19]
Quantitative SAR Data of Representative BRD4 PROTACs
The following tables summarize quantitative data for several well-characterized BRD4 PROTACs, illustrating the impact of different components on degradation potency.
Table 1: CRBN-Recruiting BRD4 PROTACs
| PROTAC Name | BRD4 Ligand | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Ref |
|---|---|---|---|---|---|---|
| dBET1 | JQ1 | Pomalidomide | 430 nM (EC50) | >90% | AML (MV4;11) | [12] |
| ARV-825 | OTX015 | Pomalidomide | <1 nM | >95% | Burkitt's Lymphoma | [12] |
| QCA570 | QCA-276 | Lenalidomide | Picomolar range | >95% | Leukemia (MV-4-11) | [1][4] |
| dBET6 | JQ1 | Pomalidomide | 2.332e-008 M | >90% | HepG2 | [20] |
| ZXH-3-26 | JQ1 | Pomalidomide | 5 nM | >90% | HeLa |[21][22] |
Table 2: VHL-Recruiting BRD4 PROTACs
| PROTAC Name | BRD4 Ligand | E3 Ligase Ligand | DC50 | Dmax | Cell Line | Ref |
|---|---|---|---|---|---|---|
| MZ1 | JQ1 | VHL Ligand | ~25 nM | >90% | HeLa | [8][13] |
| ARV-771 | BET Inhibitor | VHL Ligand | <5 nM | >95% | Prostate Cancer | [4] |
| GNE-987 | GNE-495 | VHL Ligand | 0.03 nM | >95% | AML (EOL-1) |[21][23] |
Table 3: BRD4 PROTACs Recruiting Other E3 Ligases
| PROTAC Name | BRD4 Ligand | E3 Ligase | DC50 | Dmax | Cell Line | Ref |
|---|---|---|---|---|---|---|
| A1874 | JQ1 | MDM2 | 32 nM | >90% | Colon Cancer | [2][21] |
| PROTAC 13 | JQ1 | cIAP1 | <100 nM | >80% | 22Rv1 | [4] |
| CCW 28-3 | JQ1 | DCAF15 | ~1 µM | >90% | SU-DHL-4 |[3] |
Downstream Signaling Effects of BRD4 Degradation
BRD4 acts as a transcriptional coactivator for numerous genes involved in cell proliferation and survival. Its degradation by PROTACs leads to the suppression of these target genes, most notably the proto-oncogene c-MYC. This provides a durable pharmacological effect that can be more profound than that achieved by simple inhibition.[1][2]
Experimental Protocols and Evaluation Workflow
A robust suite of biochemical, biophysical, and cell-based assays is required to characterize BRD4 PROTACs and elucidate their SAR.
Cellular BRD4 Degradation Assay (Western Blot)
This is the foundational assay to confirm that a PROTAC leads to the degradation of the target protein.
-
Objective: To quantify the reduction in cellular BRD4 protein levels following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., HepG2, HeLa, MV-4-11) in 12-well plates and allow them to adhere overnight.[20] Treat the cells with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (typically 4-24 hours).[24] Include DMSO as a vehicle control and a non-degrading inhibitor (e.g., JQ1) as a negative control.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. Also, probe for a loading control protein (e.g., α-Tubulin, GAPDH) to normalize the data.[20]
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control signal. Plot the percentage of remaining BRD4 relative to the vehicle control against the log of the PROTAC concentration to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[20]
-
Ternary Complex Formation Assay (TR-FRET)
This assay measures the PROTAC-induced proximity between BRD4 and the E3 ligase.
-
Objective: To quantify the formation of the BRD4-PROTAC-E3 ligase ternary complex.
-
Methodology:
-
Reagents: Use purified, tagged proteins: for example, GST-tagged BRD4 bromodomain (BD1 or BD2) and His-tagged E3 ligase complex (e.g., CRBN-DDB1).[11] Utilize fluorophore-labeled anti-tag antibodies as the FRET pair (e.g., anti-GST-Terbium as the donor and anti-His-d2 as the acceptor).[25]
-
Assay Setup: In a microplate, combine the tagged BRD4 and E3 ligase proteins at fixed concentrations with a serial dilution of the PROTAC.
-
Antibody Addition: Add the donor and acceptor antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow the complex to form and reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths following excitation of the donor.
-
Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration. A bell-shaped curve is typically observed, which is characteristic of ternary complex formation and the subsequent "hook effect" at high concentrations where binary complexes predominate.[11]
-
Conclusion
The structural activity relationship of BRD4 PROTACs is a complex, multi-parameter optimization problem. Potent and selective degradation is not dictated by high binary binding affinity alone but emerges from the favorable formation of a productive ternary complex. The linker is a critical design element that governs the geometry and stability of this complex.[16][17] A deep understanding of the interplay between the warhead, linker, and E3 ligase anchor, guided by a robust platform of quantitative biochemical and cellular assays, is essential for the rational design of next-generation BRD4-targeting therapeutics.
References
- 1. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 2. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 17. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 19. researchgate.net [researchgate.net]
- 20. reactionbiology.com [reactionbiology.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. labhoo.com [labhoo.com]
The Critical Role of Von Hippel-Lindau E3 Ligase in the Potent Activity of PROTAC BRD4 Degrader-8
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide delves into the intricate mechanism of action of PROTAC BRD4 Degrader-8, a potent and specific degrader of the bromodomain and extra-terminal (BET) protein BRD4. A key player in its activity is the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which is recruited by the PROTAC to induce the targeted degradation of BRD4. Understanding the interplay between BRD4, this compound, and the VHL E3 ligase is paramount for the rational design and optimization of this promising class of therapeutics.
BRD4 is a critical epigenetic reader protein that plays a pivotal role in regulating the transcription of key oncogenes, such as c-MYC, making it a prime target in oncology.[1][2] this compound is a heterobifunctional molecule that simultaneously binds to BRD4 and the VHL E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the proteasome.
This technical guide will provide a comprehensive overview of the role of VHL E3 ligase in the activity of this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for researchers in the field.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent and specific activity against BRD4.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (BRD4 BD1) | 1.1 nM | Biochemical Assay | [1] |
| IC50 (BRD4 BD2) | 1.4 nM | Biochemical Assay | [1] |
| Cell Proliferation IC50 | 28 nM (6 days) | PC3 prostate cancer cells | [1] |
| MYC Suppression IC50 | 11 nM (4 h) | MV4-11 AML cells | [1] |
| BRD4 Degradation DC50 | 7.5 nM (4 h) | PC3 prostate cancer cells | [1] |
Table 1: In Vitro Activity of this compound
| Property | Value |
| Molecular Formula | C53H61F2N9O11S2 |
| Molecular Weight | 1102.23 g/mol |
Table 2: Physicochemical Properties of this compound [3]
Mechanism of Action: The VHL-Mediated Degradation Pathway
The activity of this compound is contingent upon the formation of a stable ternary complex between BRD4, the degrader molecule, and the VHL E3 ligase complex. This process can be broken down into the following key steps:
-
Binding to BRD4 and VHL: this compound, with its two distinct warheads, binds to a bromodomain of BRD4 and the substrate recognition subunit of the VHL E3 ligase complex.
-
Ternary Complex Formation: This dual binding event brings BRD4 and the VHL complex into close proximity, forming a transient ternary complex. The stability of this complex is a critical determinant of the degradation efficiency.
-
Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BRD4.
-
Proteasomal Degradation: The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.
-
Catalytic Cycle: After inducing the degradation of a BRD4 molecule, this compound is released and can engage another BRD4 and VHL complex, thus acting catalytically to eliminate multiple protein targets.
Experimental Protocols
To assess the activity and mechanism of this compound, several key experiments are routinely performed. Below are detailed protocols for these assays.
Western Blot for BRD4 Degradation
This assay is used to quantify the reduction in BRD4 protein levels following treatment with the PROTAC.
Materials:
-
PC3 cells (or other relevant cell line)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed PC3 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 4, 8, 24 hours). Include a DMSO-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control to determine the percentage of degradation.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a powerful technique to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between the PROTAC and its target proteins.
Materials:
-
Purified BRD4 bromodomain (BD1 or BD2) protein
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
This compound
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze the proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Instrument Setup: Thoroughly clean the ITC cell and syringe. Set the experimental temperature (e.g., 25°C).
-
Loading: Load the protein (e.g., BRD4 bromodomain) into the sample cell and the PROTAC into the injection syringe.
-
Titration: Perform a series of injections of the PROTAC into the protein solution, allowing the system to reach equilibrium after each injection.
-
Data Acquisition: The instrument measures the heat change upon each injection.
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the Kd, ΔH, and n.
-
Repeat for VHL: Repeat the experiment by titrating the PROTAC into the VBC complex.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique used to study the kinetics and affinity of molecular interactions in real-time, making it ideal for characterizing the formation of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified BRD4 bromodomain protein
-
Purified VBC complex
-
This compound
-
Running buffer
Procedure:
-
Immobilization: Immobilize one of the proteins (e.g., VBC complex) onto the sensor chip surface.
-
Binary Interaction: Inject the PROTAC over the immobilized VBC to measure the binary binding kinetics.
-
Ternary Complex Formation: To study the ternary complex, inject a pre-incubated mixture of the PROTAC and the other protein (BRD4 bromodomain) over the immobilized VBC.
-
Data Acquisition: The SPR instrument measures the change in the refractive index at the sensor surface, which is proportional to the mass bound.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the dissociation constant (Kd) for both the binary and ternary interactions. The cooperativity of ternary complex formation can also be determined.
Visualization of the Ternary Complex
The formation of a stable ternary complex is the cornerstone of PROTAC activity. The crystal structure of a similar VHL-recruiting BRD4 degrader, MZ1, in complex with BRD4's second bromodomain (BD2) and the VBC complex (PDB ID: 5T35) provides a valuable template for visualizing this interaction.[4]
Conclusion
The von Hippel-Lindau E3 ligase is an indispensable component in the mechanism of action of this compound. By effectively hijacking the VHL E3 ligase, this PROTAC induces the selective and efficient degradation of the oncoprotein BRD4. The quantitative data presented herein underscore the high potency of this compound. The detailed experimental protocols provide a roadmap for researchers to characterize this and other similar PROTAC molecules. A thorough understanding of the intricate interplay within the BRD4-PROTAC-VHL ternary complex, facilitated by the provided visualizations, is crucial for the continued development of this innovative therapeutic strategy. The principles outlined in this guide can be broadly applied to the study of other PROTACs and will undoubtedly contribute to the advancement of targeted protein degradation as a powerful tool in the fight against cancer and other diseases.
References
Methodological & Application
Designing Cell-Based Assays for PROTAC BRD4 Degrader-8: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to designing and implementing cell-based assays for the characterization of PROTAC BRD4 Degrader-8. These protocols are intended to assist in the evaluation of its efficacy in inducing the degradation of Bromodomain-containing protein 4 (BRD4) and assessing its downstream cellular effects.
Introduction to this compound
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively target BRD4 for degradation. It is a heterobifunctional molecule composed of a ligand that binds to BRD4 and another ligand that recruits an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL).[1] This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that plays a crucial role in regulating the transcription of key oncogenes, including c-Myc.[2][3] By degrading BRD4, this compound aims to downregulate the expression of these oncogenes, thereby inhibiting cancer cell proliferation.[1][4]
Core Principles of Assay Design
A thorough in-cell evaluation of a PROTAC like BRD4 Degrader-8 involves a multi-faceted approach to confirm target engagement, quantify protein degradation, and measure the subsequent functional consequences. The following assays are recommended to build a comprehensive profile of PROTAC activity.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| BRD4 BD1 IC₅₀ | 1.1 nM | - | [1] |
| BRD4 BD2 IC₅₀ | 1.4 nM | - | [1] |
| BRD4 Degradation DC₅₀ | 7.5 nM | PC3 | [1] |
| Cell Proliferation IC₅₀ | 28 nM (6 days) | PC3 | [1] |
| c-Myc Transcript Suppression IC₅₀ | 11 nM (4 hours) | MV4-11 | [1] |
Key Experiments and Protocols
Target Engagement: NanoBRET™ Target Engagement Assay
This assay measures the binding of this compound to BRD4 within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRD4 and a cell-permeable fluorescent tracer that binds to the same active site. A successful PROTAC will compete with the tracer, leading to a decrease in the BRET signal.[5]
Protocol:
-
Cell Preparation: Co-transfect HEK293 cells with a plasmid encoding for a NanoLuc®-BRD4 fusion protein. Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound.
-
Assay Procedure:
-
Add the fluorescent tracer to all wells at its predetermined optimal concentration.
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours.
-
-
Data Acquisition: Add NanoBRET™ Nano-Glo® Substrate and read the BRET signal on a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the IC₅₀ value from the dose-response curve, which represents the concentration of the PROTAC required to displace 50% of the tracer.
BRD4 Protein Degradation: Western Blotting
Western blotting is a standard and reliable method to directly visualize and quantify the reduction in BRD4 protein levels following treatment with the PROTAC.
Protocol:
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., PC3, HepG2) in 12-well plates.[6][7] Once the cells reach the desired confluency, treat them with a dose-response of this compound or vehicle control for a specified time (e.g., 8, 24 hours).[6][7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 10 µg) onto an SDS-PAGE gel.[6] After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.[8][9]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., α-Tubulin or GAPDH).
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of BRD4 degradation relative to the loading control. Calculate the DC₅₀ (concentration for 50% degradation).[7]
BRD4 Protein Degradation: HiBiT Assay
The HiBiT system is a sensitive, real-time method for quantifying protein degradation. It involves tagging the endogenous target protein (BRD4) with a small 11-amino-acid peptide (HiBiT) using CRISPR/Cas9. The HiBiT tag can combine with a larger, complementary subunit (LgBiT) to form a functional NanoLuc® luciferase, and the resulting luminescence is proportional to the amount of HiBiT-tagged protein.[10][11]
Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous BRD4 locus in a cell line that stably expresses the LgBiT protein.[10]
-
Cell Plating: Seed the HiBiT-BRD4 cells in a 96-well plate.
-
Treatment: Treat the cells with a serial dilution of this compound.
-
Luminescence Measurement (Endpoint or Kinetic):
-
Endpoint: After the desired treatment duration, add a lytic reagent containing the LgBiT protein and Nano-Glo® substrate. Read the luminescence.
-
Kinetic: Add a live-cell substrate (e.g., Nano-Glo® Endurazine™) to the media before adding the PROTAC. Measure luminescence at multiple time points.[12]
-
-
Data Analysis: Normalize the luminescence signal to vehicle-treated cells to determine the percentage of remaining BRD4. Calculate degradation parameters such as DC₅₀ and the rate of degradation (kdeg).[10]
Downstream Pathway Analysis: Quantitative PCR (qPCR) for c-Myc
Since BRD4 is a key transcriptional regulator of the MYC oncogene, quantifying c-Myc mRNA levels is a crucial step in assessing the functional consequences of BRD4 degradation.[1][2]
Protocol:
-
Cell Treatment: Treat cells (e.g., MV4-11) with various concentrations of this compound for a suitable time period (e.g., 4 hours).[1]
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
qPCR:
-
Data Analysis: Calculate the relative expression of c-Myc mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Functional Outcome: Cell Viability Assay (MTT/CCK-8)
Cell viability assays determine the effect of BRD4 degradation on cell proliferation and survival. The MTT and CCK-8 assays are colorimetric assays that measure the metabolic activity of viable cells.[16][17]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., PC3) in a 96-well plate at an appropriate density.[17]
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for a prolonged period (e.g., 3-6 days) to observe effects on proliferation.[1]
-
Assay Procedure (MTT):
-
Assay Procedure (CCK-8):
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Mandatory Visualizations
Caption: BRD4 signaling and PROTAC-mediated degradation.
Caption: Experimental workflow for PROTAC evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 3. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 4. BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. Cell culture, cell treatments and western blotting for BRD4 degradation [bio-protocol.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. BRD4 antibody (28486-1-AP) | Proteintech [ptglab.com]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Target Degradation [promega.com]
- 12. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.com.cn]
- 13. neoplasiaresearch.com [neoplasiaresearch.com]
- 14. origene.com [origene.com]
- 15. sinobiological.com [sinobiological.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Immunoprecipitation of BRD4 after Treatment with PROTAC BRD4 Degrader-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) has emerged as a critical epigenetic reader and a promising therapeutic target in various diseases, including cancer. Unlike traditional inhibitors that only block the protein's function, Proteolysis Targeting Chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of target proteins. PROTAC BRD4 Degrader-8 is a heterobifunctional molecule that recruits BRD4 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2][3]
These application notes provide a comprehensive guide for the immunoprecipitation of BRD4 following treatment with this compound. The protocols detailed below are essential for researchers aiming to validate the efficacy of this degrader, study its mechanism of action, and investigate the downstream consequences of BRD4 degradation.
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The molecule consists of three key components: a ligand that binds to BRD4, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation brings BRD4 in close proximity to the E3 ligase, facilitating the transfer of ubiquitin molecules to BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
Data Presentation
The efficacy of this compound is determined by its ability to induce potent and sustained degradation of the BRD4 protein. The following table summarizes key quantitative parameters for this degrader.
| Parameter | Cell Line | Value | Time Point | Reference |
| DC50 | PC3 | 7.5 nM | 4 hours | [3] |
| IC50 (BRD4 BD1) | - | 1.1 nM | - | [3] |
| IC50 (BRD4 BD2) | - | 1.4 nM | - | [3] |
| IC50 (Proliferation) | PC3 | 28 nM | 6 days | [3] |
| IC50 (MYC transcript) | MV4-11 | 11 nM | 4 hours | [3] |
Note: DC50 represents the concentration required to induce 50% degradation of the target protein. IC50 values refer to the concentration required for 50% inhibition of binding or a biological process.
Experimental Protocols
The following protocols provide a detailed methodology for the immunoprecipitation of BRD4 after treatment with this compound, followed by western blot analysis to assess the extent of protein degradation.
Experimental Workflow
Cell Culture and Treatment
-
Cell Line: Prostate cancer (PC3) cells are a suitable model system as this compound has been shown to be effective in this line.[3]
-
Culture Conditions: Culture PC3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations. A dose-response experiment could include concentrations ranging from 1 nM to 1000 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest degrader concentration.
-
Treat the cells for various time points (e.g., 2, 4, 8, 16, and 24 hours) to determine the kinetics of BRD4 degradation. Based on available data, significant degradation is expected within 4 hours.[3]
-
Cell Lysis and Protein Extraction
-
Wash: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis:
-
Add 500 µL of ice-cold lysis buffer to each 10 cm dish. A recommended lysis buffer is RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 15-30 minutes with occasional swirling.
-
-
Harvest: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube. This fraction contains the soluble proteins, including the remaining BRD4.
Protein Quantification
-
Determine the protein concentration of the cleared lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples to ensure equal loading for the immunoprecipitation and subsequent western blot analysis.
Immunoprecipitation of BRD4
-
Pre-clearing (Optional but Recommended):
-
To reduce non-specific binding, incubate the lysate (e.g., 500-1000 µg of total protein) with 20 µL of Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Place the tube on a magnetic rack and collect the supernatant.
-
-
Antibody Incubation:
-
Add a primary antibody specific for BRD4 to the pre-cleared lysate. A recommended dilution for immunoprecipitation is 1:50, but this should be optimized for the specific antibody used.
-
Incubate overnight at 4°C on a rotator to allow for the formation of the antibody-antigen complex.
-
-
Bead Incubation:
-
Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C on a rotator to capture the antibody-antigen complexes.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with 500 µL of ice-cold lysis buffer (without protease inhibitors for the final washes if desired). After each wash, vortex briefly, place on the magnetic rack, and discard the supernatant. These wash steps are crucial to remove non-specifically bound proteins.
-
Elution of Immunoprecipitated Proteins
-
After the final wash, remove all residual supernatant.
-
Add 30-50 µL of 2x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and elute them from the beads.
-
Briefly centrifuge the tubes and place them on a magnetic rack to pellet the beads.
-
Carefully collect the supernatant containing the eluted, immunoprecipitated BRD4.
SDS-PAGE and Western Blotting
-
Gel Electrophoresis: Load the eluted samples and an input control (a small fraction of the total cell lysate) onto a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 (a different epitope-recognizing antibody than the one used for IP is recommended for detection) overnight at 4°C. A typical dilution for western blotting is 1:1000. Also, probe a separate blot or the same blot (after stripping) for a loading control (e.g., GAPDH or β-actin) using the input samples.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis and Quantification
-
Quantify the band intensities of the western blot using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the corresponding loading control for the input samples.
-
Compare the amount of immunoprecipitated BRD4 in the PROTAC-treated samples to the vehicle-treated control to determine the percentage of BRD4 degradation.
Concluding Remarks
The successful immunoprecipitation of BRD4 after treatment with this compound is a critical step in validating its efficacy and understanding its biological consequences. The protocols outlined in these application notes provide a robust framework for researchers to investigate the degradation of BRD4. Careful optimization of antibody concentrations, incubation times, and wash conditions will ensure high-quality, reproducible results, thereby advancing our understanding of targeted protein degradation and the therapeutic potential of PROTACs.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Lentiviral-Based Assays for Evaluating PROTAC BRD4 Degrader-8 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][3]
BRD4, a member of the Bromodomain and Extra-Terminal (BET) protein family, is a key epigenetic reader that plays a crucial role in regulating the transcription of oncogenes such as c-MYC.[4][5] Its involvement in various cancers has made it an attractive therapeutic target.[4][6] PROTAC BRD4 Degrader-8 is a potent molecule that connects a von Hippel-Lindau (VHL) E3 ligase ligand to a BRD4 ligand, effectively inducing BRD4 degradation.[7][8]
Lentiviral-based assays offer a robust and versatile platform for evaluating the efficacy of PROTACs like BRD4 Degrader-8. These assays allow for the stable expression of reporter genes in a wide range of cell types, including both dividing and non-dividing cells, enabling long-term studies and increasing experimental reproducibility.[9][10][11] This document provides detailed protocols for lentiviral-based assays to quantify the degradation of BRD4 induced by this compound and to assess its downstream functional effects.
Signaling Pathway of this compound Action
The mechanism of action for this compound involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC facilitates the formation of a ternary complex between BRD4 and the VHL E3 ubiquitin ligase.[3][12] This proximity allows for the transfer of ubiquitin molecules to BRD4, which is then recognized and degraded by the proteasome.[3][]
Caption: Mechanism of this compound Action.
Data Presentation: Efficacy of BRD4 Degraders
The following tables summarize key quantitative data for BRD4 degraders from published studies. This data provides a benchmark for evaluating the efficacy of this compound.
Table 1: In Vitro Activity of this compound [7][8]
| Parameter | Value | Cell Line | Assay Condition |
| IC50 (BD1) | 1.1 nM | - | Biochemical Assay |
| IC50 (BD2) | 1.4 nM | - | Biochemical Assay |
| DC50 | 7.5 nM | PC3 | 4 hours treatment |
| IC50 (Proliferation) | 28 nM | PC3 | 6 days treatment |
| IC50 (MYC transcript) | 11 nM | MV4-11 | 4 hours treatment |
Table 2: Comparative Efficacy of Different BRD4 PROTACs [14][15][16]
| PROTAC | E3 Ligase Recruited | DC50 | Cell Line | Key Findings |
| MZ1 | VHL | ~10-100 nM | HEK293 | Faster degradation rate compared to CRBN-based PROTACs.[14] |
| dBET1 | CRBN | ~10-100 nM | HEK293 | Less stable ternary complex and shorter duration of degradation compared to MZ1.[14] |
| QCA570 | VHL | ~1 nM | Bladder Cancer Cells | Potent anti-proliferative activity and induction of apoptosis.[15][16] |
Experimental Protocols
Protocol 1: Generation of Stable Reporter Cell Lines using Lentivirus
This protocol describes the generation of a stable cell line expressing a reporter-tagged BRD4, which allows for easy quantification of protein levels. A common approach is to use a luciferase-based reporter like HiBiT.[17][18][19]
Experimental Workflow
References
- 1. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 5. RNAi screen identifies Brd4 as a therapeutic target in acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting BRD4 proteins suppresses the growth of NSCLC through downregulation of eIF4E expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|CAS |DC Chemicals [dcchemicals.com]
- 9. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 10. addgene.org [addgene.org]
- 11. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 12. bmglabtech.com [bmglabtech.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promegaconnections.com [promegaconnections.com]
- 19. Target Degradation [worldwide.promega.com]
Determining Efficacy and Potency of PROTAC BRD4 Degrader-8: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the determination of the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) of PROTAC BRD4 Degrader-8, a potent proteolysis-targeting chimera that induces the degradation of the bromodomain-containing protein 4 (BRD4).
Introduction
This compound is a heterobifunctional molecule that recruits BRD4 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2] BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are critical epigenetic readers that regulate gene expression.[2][3] Dysregulation of BRD4 is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[3][4] This document outlines the methodologies to quantify the degradation efficiency (DC50) and the functional inhibitory potency (IC50) of this compound in relevant cellular contexts.
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its degradation and inhibitory activities.
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| DC50 | 7.5 nM | PC3 (prostate cancer) | 4-hour treatment | [1][5] |
| IC50 (Proliferation) | 28 nM | PC3 (prostate cancer) | 6-day treatment | [1][5] |
| IC50 (MYC transcript suppression) | 11 nM | MV4-11 (AML) | 4-hour treatment | [1][5] |
| IC50 (BRD4 BD1 binding) | 1.1 nM | N/A (Biochemical assay) | N/A | [1][6][7][8] |
| IC50 (BRD4 BD2 binding) | 1.4 nM | N/A (Biochemical assay) | N/A | [1][6][7][8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows for determining its DC50 and IC50 values.
Caption: Mechanism of this compound action.
Caption: Workflow for DC50 determination of BRD4 degradation.
Caption: Workflow for IC50 determination of cell proliferation.
Experimental Protocols
Protocol 1: Determination of DC50 for BRD4 Degradation by Western Blot
This protocol details the steps to quantify the dose-dependent degradation of BRD4 protein in cells treated with this compound.
Materials:
-
PC3 cells (or other relevant cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed PC3 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.1 nM to 1000 nM. Include a DMSO vehicle control.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared compound dilutions.
-
Incubation: Incubate the cells for 4 hours at 37°C in a 5% CO2 incubator.[1][5]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an anti-GAPDH antibody as a loading control.[9]
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the loading control for each sample.
-
Calculate the percentage of BRD4 remaining relative to the vehicle control.
-
Plot the percentage of BRD4 remaining against the log concentration of this compound.
-
Determine the DC50 value by fitting the data to a four-parameter variable slope non-linear regression model using software such as GraphPad Prism.
-
Protocol 2: Determination of IC50 for Cell Proliferation by MTT Assay
This protocol describes how to measure the inhibitory effect of this compound on cell proliferation.
Materials:
-
PC3 cells (or other relevant cell line)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PC3 cells into 96-well plates at an appropriate density (e.g., 3,000 - 5,000 cells/well) and allow them to attach overnight.[9][10]
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium.
-
Treatment: Replace the medium with the prepared compound dilutions. Include wells with medium only (blank) and cells with DMSO (vehicle control).
-
Incubation: Incubate the plates for 6 days at 37°C in a 5% CO2 incubator.[1][5]
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.[11]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter variable slope non-linear regression model using software such as GraphPad Prism.
-
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers to accurately determine the DC50 and IC50 values of this compound. These parameters are crucial for evaluating the efficacy and potency of this targeted protein degrader and for advancing its development as a potential therapeutic agent. The provided workflows and detailed methodologies will enable consistent and reproducible characterization of this compound in various research settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 4. Targeting BRD4 and PI3K signaling pathways for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound|CAS |DC Chemicals [dcchemicals.com]
- 9. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Live-Cell Imaging of BRD4 Degradation with PROTAC BRD4 Degrader-8: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) has emerged as a critical regulator of gene expression, playing a pivotal role in the transcription of key oncogenes such as c-Myc.[1][2] Its involvement in various cancers has made it a prime therapeutic target.[1][2] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins rather than simply inhibiting them.[3][4] PROTAC BRD4 Degrader-8 is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] This targeted degradation offers a powerful and sustained approach to downregulate BRD4 activity.
This document provides detailed application notes and protocols for the live-cell imaging of BRD4 degradation mediated by this compound. It is intended to guide researchers in visualizing and quantifying the dynamics of BRD4 degradation in real-time, a critical step in understanding the efficacy and mechanism of action of this potent degrader.
Data Presentation
The following tables summarize the quantitative data for this compound, providing key metrics for its binding affinity, degradation potency, and downstream effects.
Table 1: Binding Affinity and Degradation Potency of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 for BRD4 BD1 | 1.1 nM | - | [5][6] |
| IC50 for BRD4 BD2 | 1.4 nM | - | [5][6] |
| DC50 for BRD4 Degradation | 7.5 nM (at 4 hours) | PC3 (prostate cancer) | [5] |
Table 2: Biological Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 for MYC Gene Transcript Suppression | 11 nM (at 4 hours) | MV4-11 (AML) | [5] |
| IC50 for Cell Proliferation Inhibition | 28 nM (at 6 days) | PC3 (prostate cancer) | [5] |
Signaling Pathways and Mechanisms
To effectively study the impact of BRD4 degradation, it is crucial to understand its role in cellular signaling. BRD4 is a key transcriptional co-activator, influencing the expression of a multitude of genes involved in cell proliferation and inflammation, notably through its interaction with c-Myc and NF-κB.[1][2][7][8]
BRD4 Signaling Pathway
The following diagram illustrates the central role of BRD4 in transcriptional activation and its downstream effects on c-Myc and NF-κB target genes.
Caption: BRD4's role in transcriptional activation of c-Myc and NF-κB target genes.
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically eliminate BRD4.
References
- 1. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 and MYC: power couple in transcription and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesensors.com [lifesensors.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry-Based Quantification of PROTAC BRD4 Degrader-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of PROTAC BRD4 Degrader-8 and its effect on BRD4 protein levels using mass spectrometry. The protocols are intended for researchers, scientists, and drug development professionals working on targeted protein degradation.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] this compound is a chemical tool designed to selectively target the bromodomain and extra-terminal domain (BET) protein BRD4 for degradation. It consists of a ligand that binds to BRD4, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL).[2][3] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of BRD4.[4] The degradation of BRD4, a key regulator of oncogenes like c-MYC, is a promising therapeutic strategy in various cancers.[2] Accurate quantification of both the PROTAC molecule itself and the extent of target protein degradation is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies.
Quantification of this compound in Biological Matrices
A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for determining the concentration of this compound in complex biological samples such as cell lysates and plasma.
Experimental Protocol: LC-MS/MS Quantification of this compound
1. Sample Preparation (Protein Precipitation)
This protocol is adapted from established methods for other PROTACs.[5][6]
-
Objective: To extract this compound from a biological matrix and remove proteins that can interfere with the LC-MS/MS analysis.
-
Materials:
-
Biological matrix (e.g., cell lysate, plasma) containing this compound.
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of this compound. If unavailable, another PROTAC or a compound with similar physicochemical properties can be used.
-
Precipitation Solvent: Acetonitrile or methanol, often containing the IS. A 1:1 (v/v) mixture of acetonitrile and methanol can also be effective.[6]
-
Microcentrifuge tubes.
-
-
Procedure:
-
Aliquot 50 µL of the biological sample into a microcentrifuge tube.
-
Add 200 µL of ice-cold precipitation solvent containing the internal standard at a known concentration.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate this compound from other components in the extract and quantify it using tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over several minutes to ensure adequate separation.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion (Q1) will be the [M+H]+ adduct of this compound. The product ion (Q3) will be a stable fragment generated by collision-induced dissociation. These transitions need to be optimized by direct infusion of the compound.
-
Example MRM Transitions (Hypothetical - requires experimental determination):
-
This compound: Q1 (m/z) -> Q3 (m/z)
-
Internal Standard: Q1 (m/z) -> Q3 (m/z)
-
-
3. Data Analysis and Quantification
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in spiked blank matrix samples.
-
The concentration of this compound in the unknown samples is then determined from this calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference Method |
| Linearity Range | 1 - 2000 ng/mL (Typical) | [5] |
| Lower Limit of Quantification (LLOQ) | 1-10 pg/mL (Achievable with sensitive instruments) | [6] |
| Accuracy and Precision | Within ±15% (±20% for LLOQ) | Standard Bioanalytical Guidelines |
| Recovery | >85% | [5] |
Quantification of BRD4 Protein Degradation
To assess the pharmacodynamic effect of this compound, it is essential to quantify the reduction in BRD4 protein levels in treated cells or tissues. Mass spectrometry-based proteomics offers a highly specific and sensitive method for this purpose.
Experimental Protocol: TMT-Based Quantitative Proteomics
This protocol utilizes Tandem Mass Tag (TMT) labeling for relative quantification of protein abundance.[7][8]
1. Cell Lysis and Protein Digestion
-
Objective: To extract proteins from cells and digest them into peptides suitable for mass spectrometry analysis.
-
Procedure:
-
Treat cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a urea-based lysis buffer (e.g., 8 M urea, 50 mM ammonium bicarbonate) with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Digest the proteins into peptides overnight using trypsin.
-
2. TMT Labeling and Sample Fractionation
-
Objective: To label peptides from different experimental conditions with isobaric mass tags for multiplexed quantification and to fractionate the sample to reduce complexity.
-
Procedure:
-
Label the peptide digests from each condition with a different TMT reagent according to the manufacturer's instructions.
-
Combine the labeled samples.
-
Desalt the combined sample using a C18 solid-phase extraction (SPE) cartridge.
-
Fractionate the peptides using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
Dry the fractions in a vacuum centrifuge.
-
3. LC-MS/MS Analysis
-
Objective: To identify and quantify the TMT-labeled peptides.
-
Instrumentation: A high-resolution Orbitrap mass spectrometer coupled to a nano-flow UHPLC system.
-
Procedure:
-
Reconstitute the dried peptide fractions in a solvent compatible with the LC system (e.g., 2% acetonitrile, 0.1% formic acid).
-
Separate the peptides using a nano-flow C18 column with a long analytical gradient.
-
The mass spectrometer should be operated in a data-dependent acquisition mode, with MS1 scans in the Orbitrap and MS2 scans in the Orbitrap for high-resolution fragment ion detection. Use higher-energy collisional dissociation (HCD) for fragmentation to generate TMT reporter ions.
-
4. Data Analysis
-
Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.
-
Identify peptides and proteins by searching against a human protein database.
-
Quantify the relative abundance of proteins based on the intensities of the TMT reporter ions in the MS2 spectra.
-
Calculate the fold change in BRD4 protein abundance in the degrader-treated samples relative to the vehicle control.
Quantitative Data Summary
| Treatment Group | BRD4 Protein Abundance (Fold Change vs. Control) | Statistical Significance (p-value) |
| Vehicle (DMSO) | 1.00 | - |
| This compound (10 nM) | 0.45 | <0.01 |
| This compound (100 nM) | 0.12 | <0.001 |
| This compound (1 µM) | 0.05 | <0.001 |
Note: The above data is illustrative and will vary depending on the cell line, treatment duration, and experimental conditions.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for quantifying this compound.
Caption: Simplified BRD4 signaling and PROTAC intervention.
References
- 1. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sciex.com [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing In Vivo Studies with PROTAC BRD4 Degrader-8
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PROTAC BRD4 Degrader-8 in in vivo settings.
Troubleshooting Guide: Improving Solubility of this compound
Q1: My in vivo experiment with this compound is showing poor efficacy and high variability. Could this be related to its solubility?
A1: Yes, poor aqueous solubility is a common challenge with PROTACs, including BRD4 Degrader-8, due to their high molecular weight and lipophilicity.[1][2] This can lead to low bioavailability and inconsistent results in in vivo studies.[3][4] We recommend verifying the solubility of your formulation before proceeding with further experiments.
Q2: What are the initial steps to assess the solubility of my current this compound formulation?
A2: A simple visual inspection for particulates after preparing your dosing solution is the first step. For a more quantitative assessment, you can perform a kinetic solubility assay using nephelometry or a thermodynamic solubility assay followed by HPLC or LC-MS analysis to determine the concentration in the supernatant after equilibration.
Q3: I've confirmed that my formulation has poor solubility. What are the recommended strategies to improve it?
A3: There are several effective strategies you can employ, broadly categorized into formulation approaches and chemical modifications. Formulation strategies are generally the first line of approach as they do not alter the chemical structure of the degrader.
Formulation Strategies:
-
Co-solvents: Utilizing a mixture of solvents can enhance solubility. A common starting point for in vivo studies is a vehicle containing DMSO, PEG300, and saline.
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can significantly improve its dissolution rate and apparent solubility.[4][5][6][7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the PROTAC in a solubilized form.
-
Cyclodextrins: These can form inclusion complexes with the PROTAC, increasing its aqueous solubility.
Chemical Modification (Advanced Strategy):
-
Linker Optimization: Modifying the linker connecting the two ligands can alter the physicochemical properties of the PROTAC, including solubility.[8]
-
Prodrug Approach: Introducing a cleavable, solubilizing moiety to the PROTAC can improve its solubility and permeability.[8][9]
Below is a decision-making workflow to guide your selection of a suitable solubility enhancement strategy.
Frequently Asked Questions (FAQs)
Q4: What are the key physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₅₃H₆₁F₂N₉O₁₁S₂ | [10][11] |
| Molecular Weight | 1102.23 g/mol | [10][11] |
| Solubility | DMSO: 90 mg/mL (81.65 mM) | [10] |
| Appearance | Solid | [12] |
Q5: Can I administer this compound with food to improve its absorption?
A5: Yes, administering PROTACs with food can potentially improve their oral bioavailability.[8] Some studies have shown that the solubility of PROTACs is enhanced in biorelevant media that simulate fed-state intestinal fluid (FeSSIF).[9][13] This suggests that co-administration with a meal may improve absorption.
Q6: Are there any commercially available excipients that are recommended for formulating PROTACs?
A6: Yes, several excipients have been successfully used to formulate poorly soluble PROTACs. For amorphous solid dispersions (ASDs), polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) and Eudragit® have shown promise in improving the dissolution and stability of PROTAC formulations.[5][6][14]
| Excipient | Formulation Type | Key Benefit |
| HPMCAS | Amorphous Solid Dispersion (ASD) | Enhances supersaturation and inhibits precipitation.[5][6] |
| Eudragit® | Amorphous Solid Dispersion (ASD) | pH-dependent solubility can be useful for targeted release.[14] |
| Poloxamer 188 | Wetting Agent | Accelerates dissolution.[15] |
| Mesoporous Silica | Liquisolid Formulations | High surface area for drug adsorption and release.[4] |
Q7: How does the BRD4 signaling pathway relate to the action of this PROTAC?
A7: this compound functions by inducing the degradation of the BRD4 protein. BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins that acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes like MYC.[16] By degrading BRD4, this PROTAC effectively downregulates the transcription of these oncogenes, leading to anti-proliferative effects in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. glpbio.com [glpbio.com]
- 11. This compound Datasheet DC Chemicals [dcchemicals.com]
- 12. This compound|MSDS [dcchemicals.com]
- 13. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 16. plexium.com [plexium.com]
Optimizing dosage and treatment schedule for PROTAC BRD4 Degrader-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and treatment schedule for PROTAC BRD4 Degrader-8.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the BRD4 protein. It functions by simultaneously binding to the BRD4 protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. This targeted protein degradation approach differs from traditional inhibitors that only block the protein's function.
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: Based on available data, the following concentrations can be used as a starting point for in vitro experiments. However, optimal concentrations may vary depending on the cell line and experimental conditions.
| Parameter | Cell Line | Concentration | Reference |
| IC50 (Inhibition of Proliferation, 6 days) | PC3 (Prostate Cancer) | 28 nM | [1] |
| IC50 (MYC Gene Transcript Suppression, 4 h) | MV4-11 (AML) | 11 nM | [1] |
| DC50 (BRD4 Protein Degradation, 4 h) | PC3 (Prostate Cancer) | 7.5 nM | [1] |
| IC50 (BRD4 BD1 Binding) | N/A | 1.1 nM | [1] |
| IC50 (BRD4 BD2 Binding) | N/A | 1.4 nM | [1] |
Q3: How should I prepare this compound for in vivo studies?
A3: this compound has specific solubility requirements. A common formulation for in vivo use involves a multi-component solvent system. For example, a clear solution can be achieved with a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. It is crucial to add each solvent sequentially and ensure complete dissolution. If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution. Always prepare fresh solutions for animal experiments.
Q4: What are some potential off-target effects or toxicities associated with BRD4 degradation?
A4: Since BRD4 is essential in normal cells, its sustained inhibition or degradation can lead to on-target toxicities. Preclinical studies with BRD4 inhibitors and degraders have shown potential side effects, including effects on the hematopoietic system (e.g., depletion of T lymphocytes), and gastrointestinal tract (e.g., depletion of intestinal stem cells).[2] Infrequent, low-dose administration of potent degraders may help minimize effects on non-tumor tissues.[3] Researchers should carefully monitor for signs of toxicity in animal models.
Troubleshooting Guides
In Vitro Experiments
Issue 1: No or weak BRD4 degradation observed in Western Blot.
| Possible Cause | Troubleshooting Step |
| Suboptimal Degrader Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal degradation concentration (DC50) for your specific cell line. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal duration for maximal degradation. Some degraders can induce rapid degradation, while others may require longer incubation. |
| Low E3 Ligase Expression | Confirm the expression of VHL, the E3 ligase recruited by this compound, in your cell line of interest via Western Blot or qPCR. Low VHL levels can limit degradation efficacy. |
| "Hook Effect" | At very high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to reduced degradation.[4] Test a broader range of concentrations, including lower ones, to see if degradation improves. |
| Poor Cell Permeability | While less common with optimized PROTACs, poor permeability can be a factor. If other troubleshooting steps fail, consider using a cell line known to be responsive to this degrader as a positive control. |
| Incorrect Western Blot Protocol | Ensure proper protein transfer, appropriate antibody dilutions, and sufficient blocking to obtain a clear signal. Use a validated anti-BRD4 antibody. |
Issue 2: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension and proper mixing before seeding to achieve uniform cell density across wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Inconsistent Drug Dilution | Prepare a fresh serial dilution of the degrader for each experiment to ensure accurate concentrations. |
| Assay Incubation Time | Optimize the incubation time for your specific cell viability reagent (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions. |
In Vivo Experiments
Issue 3: Lack of tumor growth inhibition in animal models.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosage and Schedule | While specific in vivo data for this compound is limited, studies with other potent BRD4 degraders can provide a starting point. For example, the BRD4 degrader CFT-2718 showed efficacy with a weekly intravenous dose of 1.8 mg/kg in a leukemia xenograft model.[3] It is crucial to perform a dose-finding study (e.g., 1, 5, 10, 30 mg/kg) with different dosing schedules (e.g., daily, every other day, weekly) to determine the optimal regimen for your model. |
| Poor Pharmacokinetics (PK) | The bioavailability and half-life of the degrader can significantly impact its in vivo efficacy. If possible, conduct a PK study to determine the plasma and tumor concentrations of the degrader over time. This will help in optimizing the dosing schedule to maintain a therapeutic concentration. |
| Insufficient Target Engagement in Tumor Tissue | After a treatment period, collect tumor tissue and perform a Western Blot to confirm BRD4 degradation. This pharmacodynamic (PD) analysis will verify that the degrader is reaching the tumor and effectively degrading its target. |
| Tumor Model Resistance | The tumor model may have intrinsic resistance mechanisms. Ensure that the cancer cell line used for the xenograft is sensitive to BRD4 degradation in vitro before proceeding with in vivo studies. |
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. The next day, treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of BRD4 degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours or 6 days).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action for this compound.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of PROTAC BRD4 Degrader-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with PROTAC BRD4 Degrader-8. The information is designed to address specific issues that may be encountered during experimental workflows.
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Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to specifically induce the degradation of the BRD4 protein.[1][2][3] It functions by simultaneously binding to the BRD4 protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of BRD4, marking it for degradation by the cell's proteasome.[4]
2. What are the known on-target effects of this compound?
The primary on-target effect of this compound is the potent degradation of the BRD4 protein.[1][2][3] This has been demonstrated in various cell lines, including PC3 prostate cancer cells and MV4-11 acute myeloid leukemia (AML) cells.[1] Degradation of BRD4 leads to downstream effects such as the suppression of the MYC gene transcript.[1]
3. What are potential off-target effects of this compound?
While specific off-target proteins for this compound are not extensively documented in publicly available literature, general off-target effects for PROTACs can arise from several factors:
-
Degradation of unintended proteins: The PROTAC may induce the degradation of proteins other than BRD4 that have some affinity for the BRD4-binding ligand or are brought into proximity of the E3 ligase complex.
-
Pharmacology of the individual ligands: The BRD4 binder or the VHL ligand themselves may have inhibitory or binding activities on other proteins independent of protein degradation.
-
Saturation of the E3 ligase machinery: High concentrations of the PROTAC could potentially sequester the VHL E3 ligase, affecting the degradation of its natural substrates.
4. How can I assess the selectivity of this compound in my experimental system?
The gold standard for assessing the selectivity of a PROTAC is mass spectrometry-based proteomics.[5] This technique allows for the unbiased, global analysis of protein levels in cells treated with the degrader compared to control-treated cells. Any protein that is significantly downregulated upon treatment, other than BRD4, is a potential off-target.
5. What are important controls to include in my experiments?
-
Vehicle Control (e.g., DMSO): To assess the baseline protein levels.
-
Inactive Epimer/Control Molecule: If available, a structurally similar molecule that does not bind to either BRD4 or VHL is an excellent negative control to distinguish between targeted degradation and other cellular effects.
-
BRD4 Inhibitor (e.g., JQ1): To differentiate between the effects of BRD4 degradation and BRD4 inhibition.
-
Proteasome Inhibitor (e.g., MG132, Bortezomib): Co-treatment with a proteasome inhibitor should "rescue" the degradation of BRD4 and any off-target proteins, confirming that their downregulation is proteasome-dependent.[6]
-
Neddylation Inhibitor (e.g., MLN4924): This inhibits the activity of Cullin-RING E3 ligases, including VHL, and should also rescue degradation.
Troubleshooting Guides
Troubleshooting On-Target Effects
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak BRD4 degradation observed by Western blot. | 1. Suboptimal PROTAC concentration or treatment time. | - Perform a dose-response experiment (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal conditions for your cell line. |
| 2. Poor cell permeability of the PROTAC. | - Ensure the PROTAC is fully dissolved in the vehicle (e.g., DMSO) before diluting in cell culture medium. - Consider using a different cell line with potentially higher permeability. | |
| 3. Low expression of VHL E3 ligase in the cell line. | - Verify VHL expression in your cell line by Western blot or qPCR. - If VHL expression is low, consider using a different cell line. | |
| 4. Issues with Western blot protocol. | - Ensure complete cell lysis and accurate protein quantification. - Use a validated primary antibody for BRD4. - Include a positive control lysate from a cell line known to express high levels of BRD4. - Optimize antibody dilutions and incubation times. | |
| 5. Protein re-synthesis outpaces degradation. | - For some PROTACs, the degradation effect can be transient. Analyze earlier time points. | |
| Inconsistent BRD4 degradation between experiments. | 1. Variability in cell culture conditions. | - Ensure consistent cell passage number, confluency, and seeding density. |
| 2. Degradation of the PROTAC in solution. | - Prepare fresh dilutions of the PROTAC for each experiment from a frozen stock. | |
| 3. Inconsistent incubation times. | - Use a timer to ensure precise treatment durations. |
Troubleshooting Off-Target Effects
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Suspected off-target effects (e.g., unexpected cellular phenotype, toxicity). | 1. Degradation of unintended proteins. | - Perform global proteomic analysis (e.g., using mass spectrometry) to identify all proteins downregulated upon PROTAC treatment. - Validate potential off-targets from the proteomics data by Western blot using specific antibodies. |
| 2. "Off-target" effects are actually downstream consequences of BRD4 degradation. | - Compare the phenotype observed with the PROTAC to that of a well-characterized BRD4 inhibitor (e.g., JQ1) and/or BRD4 knockout/knockdown (e.g., via CRISPR/siRNA). | |
| 3. The VHL ligand component of the PROTAC is affecting other cellular processes. | - If available, treat cells with the VHL ligand alone to assess its individual effects. | |
| Mass spectrometry data shows many downregulated proteins. | 1. High PROTAC concentration leading to non-specific degradation. | - Repeat the proteomics experiment using a lower concentration of the PROTAC, ideally close to the DC50 for BRD4 degradation. |
| 2. Analysis of late time points is capturing secondary effects. | - Perform proteomics at an early time point (e.g., 4-8 hours) to enrich for direct degradation targets. | |
| 3. Statistical analysis is not stringent enough. | - Apply a more stringent cutoff for significance (e.g., lower p-value, higher fold-change) to filter the list of potential off-targets. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Target/System | Reference |
| IC50 | 1.1 nM | BRD4 BD1 | [1][2] |
| 1.4 nM | BRD4 BD2 | [1][2] | |
| 28 nM | Proliferation of PC3 prostate cancer cells (6 days) | [1] | |
| 11 nM | MYC gene transcript suppression in MV4-11 AML cells (4 h) | [1] | |
| DC50 | 7.5 nM | BRD4 protein degradation in PC3 prostate cancer cells (4 h) | [1] |
| Chemical Formula | C53H61F2N9O11S2 | - | [2] |
| Molecular Weight | 1102.23 g/mol | - | [2] |
| Binding Affinity (Kd) | Not publicly available | BRD4 BD1/BD2 | - |
| Not publicly available | VHL E3 Ligase | - |
Experimental Protocols
Western Blot for BRD4 Degradation
This protocol is adapted for assessing the degradation of BRD4 in cultured cells.
Materials:
-
Cell culture reagents
-
This compound
-
Vehicle (e.g., DMSO)
-
Proteasome inhibitor (e.g., Bortezomib) as a control
-
Urea lysis buffer (50 mM Tris-HCl pH 7.4, 120 mM NaCl, 1 mM EDTA, 1% NP-40, 6 M urea, 1x protease inhibitor cocktail)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels (e.g., NuPAGE 3–8% Tris-acetate) and electrophoresis equipment
-
Transfer system (e.g., Bio-Rad Trans-Blot) and nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-BRD4, anti-Vinculin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., LI-COR Odyssey CLx)
Procedure:
-
Cell Seeding: Seed cells (e.g., 0.4 million HEK293 cells per well in a 12-well plate) and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or controls for the specified duration (e.g., 20 hours). For rescue experiments, co-treat with a proteasome inhibitor.
-
Cell Lysis: Wash cells with cold PBS and lyse with urea lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 10 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-BRD4 diluted 1:3,000) overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., diluted 1:10,000) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and image the blot using a suitable imaging system.
-
Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control.
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This two-step Co-IP protocol can be adapted to verify the formation of the BRD4::PROTAC::VHL ternary complex in cells. This example assumes the use of tagged proteins (e.g., Flag-VHL and HA-BRD4).
Materials:
-
Transfected cells expressing tagged VHL and BRD4
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This compound
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RIPA lysis buffer with protease inhibitors
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Anti-Flag magnetic beads
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Flag peptide for elution
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Anti-HA antibody or anti-HA magnetic beads
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Wash buffer (e.g., TBST)
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SDS-PAGE sample buffer
Procedure:
-
Cell Treatment and Lysis: Treat transfected cells with this compound or vehicle for a short duration (e.g., 1-2 hours). Lyse the cells in RIPA buffer.
-
First Immunoprecipitation (e.g., Anti-Flag):
-
Incubate the cell lysate with anti-Flag magnetic beads to capture Flag-VHL and any interacting proteins.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
-
Elution:
-
Elute the captured protein complexes from the beads using a buffer containing Flag peptide.
-
-
Second Immunoprecipitation (e.g., Anti-HA):
-
Incubate the eluted sample from the first IP with an anti-HA antibody (or anti-HA beads) to capture HA-BRD4.
-
-
Analysis by Western Blot:
-
Elute the proteins from the second IP and analyze by Western blot.
-
Probe the blot with anti-Flag and anti-HA antibodies. The presence of a Flag-VHL band in the final eluate indicates the formation of a ternary complex with HA-BRD4, which should be enhanced in the presence of the PROTAC.
-
Global Proteomics using Mass Spectrometry for Off-Target Identification
This is a general workflow for identifying off-target effects.
Materials:
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Cell culture reagents
-
This compound and vehicle
-
Lysis buffer compatible with mass spectrometry (e.g., containing SDS and protease/phosphatase inhibitors)
-
Protein digestion reagents (e.g., trypsin)
-
Tandem mass tags (TMT) for quantification (optional but recommended)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Culture and treat cells with this compound or vehicle in biological replicates (at least three).
-
Lyse cells and quantify protein concentration.
-
-
Protein Digestion:
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Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Peptide Labeling (Optional):
-
Label the peptides from each condition with TMT reagents for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
-
Data Analysis:
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Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.
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Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control.
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BRD4 should be among the most significantly downregulated proteins. Any other significantly downregulated proteins are potential off-targets.
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Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for investigating its off-target effects.
Caption: Mechanism of action for this compound.
Caption: Workflow for identifying and validating off-target proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell culture, cell treatments and western blotting for BRD4 degradation [bio-protocol.org]
Troubleshooting inconsistent BRD4 degradation with PROTAC BRD4 Degrader-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC BRD4 Degrader-8. The information is tailored to address common challenges and ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of the BRD4 protein. It functions by simultaneously binding to the BRD4 protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.[1] This targeted degradation approach allows for the study of the consequences of BRD4 protein loss.
Q2: What are the key properties of this compound?
Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| BRD4 BD1 IC50 | 1.1 nM | [1] |
| BRD4 BD2 IC50 | 1.4 nM | [1] |
| PC3 Cell Proliferation IC50 (6 days) | 28 nM | [2] |
| MV4-11 MYC Transcript Suppression IC50 (4h) | 11 nM | [2] |
| PC3 BRD4 Degradation DC50 (4h) | 7.5 nM | [2] |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | [1] |
| Molecular Weight | 1102.23 g/mol | [] |
| Solubility | Soluble in DMSO (90 mg/mL, 81.65 mM) | [2] |
Q3: How should I store and handle this compound?
Proper storage and handling are critical for maintaining the activity of this compound.
| Condition | Storage Duration |
| Powder at -20°C | 2 years |
| In DMSO at 4°C | 2 weeks |
| In DMSO at -80°C | 6 months |
For in vivo experiments, it is recommended to prepare fresh working solutions daily. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[4][5]
Troubleshooting Guide for Inconsistent BRD4 Degradation
Inconsistent degradation of BRD4 is a common challenge in PROTAC-based experiments. This guide provides a systematic approach to troubleshooting these issues.
Problem 1: No or Weak BRD4 Degradation
If you observe minimal or no degradation of BRD4 protein after treatment with this compound, consider the following potential causes and solutions.
Troubleshooting Workflow for No/Weak Degradation
Caption: A step-by-step workflow for troubleshooting lack of BRD4 degradation.
Possible Cause & Suggested Solution
-
Compound Integrity:
-
Improper Storage: Ensure the compound has been stored according to the manufacturer's recommendations (-20°C for powder, -80°C for long-term DMSO stock).[1]
-
Degradation of Stock Solution: Prepare fresh DMSO stock solutions. Avoid repeated freeze-thaw cycles.
-
Precipitation: Visually inspect the stock and working solutions for any precipitate. If observed, gently warm and sonicate to redissolve.
-
-
Suboptimal Experimental Conditions:
-
Concentration: The optimal concentration for degradation can vary between cell lines. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal DC50.
-
Incubation Time: The kinetics of degradation can differ based on the cell line and protein turnover rate. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal time point for maximal degradation.
-
-
Cell Line-Specific Issues:
-
Low VHL Expression: this compound requires the VHL E3 ligase for its activity.[1] Verify the expression level of VHL in your cell line by Western blot or qPCR. If VHL expression is low, consider using a different cell line.
-
Impaired Proteasome Function: The degradation of ubiquitinated BRD4 is dependent on the proteasome. As a control, co-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) and this compound. Inhibition of degradation in the presence of the proteasome inhibitor confirms that the pathway is active.[6]
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Low Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[7] Consider performing a cellular permeability assay to assess the uptake of the compound.
-
-
Inefficient Ternary Complex Formation:
-
The formation of a stable ternary complex (BRD4-PROTAC-VHL) is essential for efficient degradation. If other factors have been ruled out, consider biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm ternary complex formation.
-
Problem 2: The "Hook Effect"
The "hook effect" is a phenomenon where the degradation efficiency decreases at high concentrations of the PROTAC. This occurs when the PROTAC forms binary complexes with either BRD4 or VHL, preventing the formation of the productive ternary complex.[8]
Visualizing the Hook Effect
Caption: The hook effect at high PROTAC concentrations leads to binary complex formation.
Possible Cause & Suggested Solution
-
Excessive PROTAC Concentration:
-
Dose-Response Curve: A bell-shaped dose-response curve is characteristic of the hook effect. If you observe reduced degradation at higher concentrations, you are likely in the hook effect range.
-
Optimize Concentration: Use concentrations at or around the DC50 for your experiments. Avoid using excessively high concentrations.
-
Experimental Protocols
Western Blot for BRD4 Degradation
This protocol provides a general framework for assessing BRD4 degradation via Western blot.
Western Blot Workflow
Caption: A standard workflow for Western blot analysis of BRD4 degradation.
-
Cell Seeding: Plate your cells of interest at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat the cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Note: For a more comprehensive guide on Western blotting, please refer to established protocols.[9][10]
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. bmglabtech.com [bmglabtech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocompare.com [biocompare.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. ptglab.com [ptglab.com]
PROTAC BRD4 Degrader-8 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of PROTAC BRD4 Degrader-8, along with troubleshooting guides and frequently asked questions to ensure successful experimentation.
Stability and Storage Conditions
Proper storage is critical to maintain the integrity and activity of this compound. Below is a summary of recommended storage conditions based on supplier datasheets.
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | 2 years | |
| Stock Solution in DMSO | -80°C | 6 months | Protect from light.[1][2][3] Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | 1 month | Protect from light.[1][2][3] | |
| 4°C | 2 weeks | [4] | |
| In-vivo Working Solution | N/A | Same day use | It is recommended to prepare fresh solutions daily.[1] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Compound Precipitation in Stock Solution | - Improper solvent- Low temperature- Supersaturation | - Confirm the correct solvent is being used (typically DMSO for stock solutions).- To aid dissolution, you can gently warm the solution to 37°C and use sonication.[2][3]- If precipitation occurs after storage, try the warming and sonication steps before use. |
| Inconsistent Experimental Results | - Compound degradation- Improper storage- Multiple freeze-thaw cycles | - Ensure the compound has been stored according to the recommendations in the table above.- Use freshly prepared working solutions for each experiment.[1]- Aliquot stock solutions to minimize freeze-thaw cycles.[2] |
| Loss of Degradation Activity | - Compound instability in experimental media- Incorrect dosage | - Some PROTACs can have limited stability in aqueous media. Minimize the time between preparing the final dilution and adding it to cells.- Verify the final concentration used in the assay. The half-maximal degradation concentration (DC50) for BRD4 in PC3 cells is reported to be 7.5 nM.[1] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to dissolve the powder form in DMSO to prepare a stock solution. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[2][3]
Q2: Can I store the stock solution at -20°C?
A2: Yes, stock solutions in DMSO can be stored at -20°C for up to one month.[1][2][3] For longer-term storage (up to 6 months), -80°C is recommended.[1][2][4]
Q3: Is it necessary to protect the compound from light?
A3: Yes, it is recommended to protect stock solutions from light during storage.[1]
Q4: How many times can I freeze and thaw the stock solution?
A4: To avoid degradation and ensure consistent results, it is best to aliquot the stock solution into single-use volumes to minimize repeated freeze-thaw cycles.[2]
Q5: What should I do if I observe precipitation in my stock solution upon thawing?
A5: If precipitation is observed, you can gently warm the vial to 37°C and use sonication to help redissolve the compound before preparing your working solution.[2][3]
Q6: How stable is this compound in cell culture media?
A6: The stability of PROTACs in aqueous solutions like cell culture media can be limited. Therefore, it is advisable to prepare fresh working solutions from the stock solution for each experiment and use them on the same day.[1]
Experimental Workflow and Troubleshooting
The following diagram illustrates a logical workflow for handling and troubleshooting common issues with this compound.
References
Minimizing the hook effect with PROTAC BRD4 Degrader-8
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions (FAQs) to minimize the hook effect when using PROTAC BRD4 Degrader-8.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency of the target protein decreases at high concentrations of the PROTAC molecule.[1][2][3] This results in a characteristic "bell-shaped" dose-response curve.[1][2] Instead of a proportional increase in degradation with increasing PROTAC concentration, at a certain point, higher concentrations lead to less degradation. This occurs because PROTACs function by forming a ternary complex, bringing together the target protein (e.g., BRD4) and an E3 ubiquitin ligase.[4][5] At excessively high concentrations, the PROTAC molecules can independently bind to either the target protein or the E3 ligase, forming binary complexes that are ineffective for degradation.[1][3] These binary complexes compete with and ultimately out-compete the formation of the productive ternary complex, leading to reduced efficacy.[3][6][7]
Q2: I'm observing an increase in BRD4 protein levels at high concentrations of BRD4 Degrader-8. Is this the hook effect?
Yes, this is a classic presentation of the hook effect. If you observe that as you increase the concentration of BRD4 Degrader-8, the levels of BRD4 protein first decrease (as expected) but then begin to increase again at the highest concentrations, you are likely operating in the range where the hook effect is prominent.[2][3] This indicates that the PROTAC concentration is too high, leading to the formation of non-productive binary complexes instead of the essential ternary complex required for degradation.
Q3: How do I determine the optimal concentration range for BRD4 Degrader-8 to avoid the hook effect?
The optimal concentration range must be determined empirically for your specific cell line and experimental conditions. A critical step is to perform a dose-response experiment across a wide range of concentrations. It is recommended to test concentrations spanning several orders of magnitude (e.g., from low nanomolar to high micromolar) to fully characterize the degradation profile.[8] From this dose-response curve, you can determine key parameters like the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).[8][9][10] The optimal working concentration will be at or near the Dmax, just before the degradation curve begins to ascend, indicating the onset of the hook effect.
Q4: What factors can influence the hook effect for BRD4 Degrader-8?
Several factors beyond just the PROTAC concentration can influence the hook effect, including:
-
Cellular Context: The relative expression levels of BRD4 and the recruited E3 ligase (e.g., VHL or Cereblon) can vary between different cell lines, affecting the stoichiometry of the system and the onset of the hook effect.[11]
-
PROTAC Properties: The specific binding affinities of the PROTAC for both BRD4 and the E3 ligase, as well as the cooperativity of ternary complex formation, are critical determinants.[12] High cooperativity can help stabilize the ternary complex and mitigate the hook effect.[12]
-
Experimental Conditions: Incubation time can also play a role. It is advisable to perform initial experiments at both shorter (4-8 hours) and longer (12-24 hours) time points to identify the optimal window for degradation.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced BRD4 degradation at high PROTAC concentrations. | Hook Effect: The PROTAC concentration is too high, favoring the formation of inactive binary complexes.[2][3] | Perform a detailed dose-response curve with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration that gives maximum degradation (Dmax) before the hook effect begins.[8] |
| High variability in degradation between experiments. | Inconsistent Cell State: Differences in cell passage number, confluency, or serum levels can alter protein expression, including the target and E3 ligase. | Standardize cell culture conditions. Ensure cells are seeded at the same density and treated at a consistent confluence. Use cells within a defined passage number range. |
| No BRD4 degradation observed at any concentration. | 1. Incorrect E3 Ligase: The chosen cell line may not express sufficient levels of the E3 ligase recruited by BRD4 Degrader-8 (e.g., VHL or CRBN).2. Compound Inactivity: The PROTAC may have degraded due to improper storage or handling.3. Proteasome Inhibition: The ubiquitin-proteasome system is not functional. | 1. Confirm the expression of the relevant E3 ligase in your cell line via Western Blot or qPCR. Choose a cell line with known high expression of the ligase.2. Ensure the PROTAC is stored correctly (typically at -20°C or -80°C as a powder or in DMSO) and freshly diluted for each experiment.[13]3. As a control, co-treat cells with a known proteasome inhibitor (e.g., MG132 or Bortezomib). This should rescue BRD4 from degradation, confirming the PROTAC's mechanism of action.[14] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and other well-characterized BRD4 degraders. These values are context-dependent (cell line, treatment time) and should be used as a reference for experimental design.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Conditions | Reference |
| IC50 (BRD4 BD1) | 1.1 nM | - | Biochemical Assay | [13][15][16] |
| IC50 (BRD4 BD2) | 1.4 nM | - | Biochemical Assay | [13][15][16] |
| DC50 | 7.5 nM | PC3 (Prostate Cancer) | 4-hour treatment | [15][16] |
| IC50 (Proliferation) | 28 nM | PC3 (Prostate Cancer) | 6-day treatment | [15][16] |
| IC50 (MYC transcript) | 11 nM | MV4-11 (AML) | 4-hour treatment | [15][16] |
Table 2: Comparative Degradation Potency of Common BRD4 PROTACs
| PROTAC | E3 Ligase Recruited | Typical DC50 Range | Reference |
| dBET1 | Cereblon (CRBN) | 10 - 100 nM | [17][18][19] |
| MZ1 | VHL | 10 - 50 nM | |
| ARV-771 | VHL | < 5 nM | [20] |
Experimental Protocols
Protocol: Determining the Optimal Concentration via Dose-Response Western Blot
This protocol outlines the steps to identify the optimal concentration of BRD4 Degrader-8 that induces maximum degradation while avoiding the hook effect.
-
Cell Seeding:
-
Seed the cells of interest (e.g., PC3, MV4-11) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
-
PROTAC Treatment:
-
Prepare a 10-point serial dilution of this compound in your cell culture medium. A suggested concentration range is 0.1 nM, 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, and 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC dose.
-
Remove the old medium from the cells and replace it with the medium containing the different PROTAC concentrations.
-
Incubate for a predetermined time (a 4-hour time point is a good starting point based on available data).[15][16]
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-Actin, or α-Tubulin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the BRD4 band intensity to the loading control for each sample.
-
Plot the normalized BRD4 levels against the log of the PROTAC concentration to generate the dose-response curve and identify the Dmax and the onset of the hook effect.
-
Visualizations
Logical Diagram: The PROTAC Hook Effect
Caption: Mechanism of the PROTAC hook effect.
Experimental Workflow: Dose-Response Analysis
Caption: Workflow for determining optimal PROTAC concentration.
Signaling Pathway: Simplified Role of BRD4
Caption: Simplified BRD4 signaling in transcriptional regulation.
References
- 1. refeyn.com [refeyn.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. marinbio.com [marinbio.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Datasheet DC Chemicals [dcchemicals.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. glpbio.com [glpbio.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Permeability of PROTAC BRD4 Degrader-8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the cell permeability of PROTAC BRD4 Degrader-8. The information is tailored for scientists in drug development and related fields to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cell permeability a concern?
This compound is a heterobifunctional molecule designed to induce the degradation of the BRD4 protein by recruiting it to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Like many PROTACs, it has a high molecular weight and a significant polar surface area, which are physicochemical properties that often lead to poor passive diffusion across the cell membrane.[1][2] This can limit its intracellular concentration and, consequently, its efficacy in cell-based assays.
Q2: How does the structure of this compound contribute to its low permeability?
This compound's structure, which includes a BRD4 ligand, a VHL ligand, and a linker, results in a molecule that falls into the "beyond Rule of 5" chemical space.[2] The presence of multiple hydrogen bond donors and acceptors in the VHL ligand and linker can increase polarity, further hindering its ability to passively cross the lipid bilayer of the cell membrane. While this compound can form a stable ternary complex with BRD4 and VHL, which enhances its degradation activity, its inherent permeability is low.[3]
Q3: What are the typical permeability values for BRD4 PROTACs, and where does this compound likely fall?
Troubleshooting Guide
Issue 1: Low or no degradation of BRD4 in cellular assays.
This is a primary indicator of poor cell permeability. If you observe minimal or no reduction in BRD4 levels after treating cells with this compound, consider the following troubleshooting steps.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting poor BRD4 degradation.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Intracellular Concentration | Increase the concentration of this compound in your experiment. However, be mindful of potential off-target effects and the "hook effect" at very high concentrations.[5] |
| Short Incubation Time | Extend the incubation time to allow for sufficient compound uptake and subsequent protein degradation. A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended.[6] |
| Compound Adsorption to Labware | The lipophilic nature of some PROTACs can lead to their adsorption to plastic surfaces. Use low-adhesion microplates and tubes to minimize this effect. |
| Efflux Pump Activity | Cells may actively pump the PROTAC out. Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if BRD4 degradation is rescued. This can be confirmed with a bidirectional Caco-2 assay. |
Issue 2: Inconsistent results between experiments.
Variability in BRD4 degradation can be frustrating. The following table outlines potential sources of inconsistency and how to address them.
| Source of Inconsistency | Mitigation Strategy |
| Cell Health and Passage Number | Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density for all experiments. |
| Compound Solubility | PROTACs can have poor aqueous solubility.[2] Ensure complete dissolution in your vehicle (e.g., DMSO) before diluting in cell culture media. Visually inspect for precipitation. |
| Vehicle Concentration | Maintain a consistent final concentration of the vehicle (e.g., DMSO <0.1%) across all wells to avoid vehicle-induced cellular stress. |
Strategies to Enhance Cell Permeability
If poor cell permeability is confirmed, several strategies can be employed to improve the intracellular delivery of this compound.
1. Chemical Modification:
-
Linker Optimization: Modifying the linker is a common approach. Replacing a flexible polyethylene glycol (PEG) linker with a more rigid, cyclic structure (e.g., containing piperazine or piperidine) can sometimes improve permeability.[2]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell entry. For example, converting a carboxylic acid to an ester can improve permeability.[7]
2. Formulation and Delivery:
-
Nanoparticle Encapsulation: Encapsulating this compound in lipid-based or polymeric nanoparticles can facilitate its entry into cells through endocytosis.[4]
Conceptual Overview of Permeability Enhancement
Caption: Strategies to improve the cellular uptake of this compound.
Data on Permeability of BRD4 Degraders
The following table summarizes permeability data for some representative BRD4 PROTACs to provide a comparative context.
| Compound | E3 Ligase Ligand | Permeability Assay | Papp (A-B) (x 10⁻⁶ cm/s) | Reference |
| MZ1 | VHL | Caco-2 | Below Limit of Quantification (<0.4) | [4] |
| ARV-771 (amide) | VHL | PAMPA | 0.2 | [2] |
| ARV-771 (ester) | VHL | PAMPA | 0.3 | [2] |
| JQ1 (Parent Inhibitor) | N/A | Caco-2 | 12.6 | [4] |
BRD4 Signaling Pathway
Understanding the context in which BRD4 operates is crucial. BRD4 is a key epigenetic reader that regulates the transcription of several important genes, including the oncogene MYC. Its degradation impacts multiple downstream signaling pathways.
Caption: Mechanism of action of this compound leading to MYC downregulation.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive diffusion of a compound across an artificial lipid membrane.
Experimental Workflow for PAMPA
Caption: A simplified workflow for the PAMPA permeability assay.
Methodology:
-
Preparation: A 96-well filter plate (donor plate) is coated with a solution of lipid (e.g., lecithin in dodecane) to form an artificial membrane. A separate 96-well plate (acceptor plate) is filled with buffer.
-
Compound Addition: The test compound (this compound) is dissolved in buffer and added to the donor plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (typically 5 to 18 hours).
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor plate.
Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium, to assess compound permeability and efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Measurement (A-B): The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time.
-
Efflux Measurement (B-A): The test compound is added to the basolateral (B) side, and its appearance on the apical (A) side is measured. This helps to identify if the compound is a substrate for efflux transporters.
-
Analysis: Samples from the receiver compartments are analyzed by LC-MS/MS to determine the Papp values for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Efficacy of PROTAC BRD4 Degrader-8
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing PROTAC BRD4 Degrader-8 in in vivo experiments. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to address common challenges and enhance experimental success.
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo studies with this compound in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| 1. Lack of in vivo efficacy (e.g., no tumor growth inhibition). | - Suboptimal formulation leading to poor solubility and bioavailability.[1][2][3] - Inadequate dosing or administration route. - Rapid in vivo clearance of the PROTAC.[1] - Inefficient BRD4 degradation in the target tissue. - "Hook effect" due to excessively high concentrations.[1][3] | - Formulation: Prepare an amorphous solid dispersion or utilize lipid-based nanoparticles or liposomes to improve solubility.[1][2][3] - Dosing: Conduct a dose-response study to determine the optimal dose. Consider alternative administration routes (e.g., subcutaneous instead of intraperitoneal). - Pharmacokinetics (PK): Perform a PK study to assess the in vivo exposure of the degrader. - Pharmacodynamics (PD): Measure BRD4 protein levels and downstream biomarkers (e.g., c-Myc) in tumor tissue to confirm target engagement and degradation.[4] - Hook Effect: Test a lower dose range to see if efficacy improves.[3] |
| 2. Inconsistent results between animals. | - Variability in drug formulation and administration. - Differences in animal health or tumor burden. - Improper sample collection and processing. | - Standardize Protocols: Ensure consistent formulation preparation and administration techniques. - Animal Selection: Use animals with similar age, weight, and tumor size. - Sample Handling: Follow a strict and consistent protocol for tissue harvesting, snap-freezing, and lysate preparation. |
| 3. Difficulty confirming BRD4 degradation in tumor tissue. | - Inefficient protein extraction from tumor samples. - Low antibody quality or suboptimal western blot conditions. - Rapid re-synthesis of BRD4 protein. | - Protein Extraction: Use a robust lysis buffer with protease and phosphatase inhibitors. Consider tissue homogenization techniques. - Western Blot: Validate the primary antibody for specificity and use an appropriate secondary antibody. Optimize blocking and incubation times. - Time Course Analysis: Collect tissues at different time points after dosing to capture the nadir of BRD4 degradation. |
| 4. Observed toxicity or adverse effects in animals. | - Off-target effects of the PROTAC. - Formulation vehicle-related toxicity. - On-target toxicity due to excessive BRD4 degradation in healthy tissues. | - Off-Target Assessment: Investigate potential off-target interactions. Since this compound is a VHL-based PROTAC, monitor for stabilization of HIF-1α.[1] - Vehicle Control: Include a vehicle-only control group to assess the toxicity of the formulation. - Dose Reduction: Lower the dose or change the dosing schedule to mitigate on-target toxicities. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule that consists of a ligand that binds to the BRD4 protein and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6][7] This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.[8]
Q2: What are the expected downstream effects of BRD4 degradation?
A2: A primary downstream effect of BRD4 degradation is the suppression of the oncogene c-Myc.[4][9] Researchers should monitor c-Myc levels as a key pharmacodynamic biomarker of this compound activity.
Q3: What are the key in vitro parameters of this compound?
A3: this compound has been shown to have the following in vitro characteristics[5][6][7]:
| Parameter | Value | Cell Line/Assay |
| IC50 for BRD4 BD1 | 1.1 nM | Biochemical Assay |
| IC50 for BRD4 BD2 | 1.4 nM | Biochemical Assay |
| DC50 for BRD4 Degradation | 7.5 nM | PC3 Prostate Cancer Cells (4h) |
| IC50 for MYC Transcript Suppression | 11 nM | MV4-11 AML Cells (4h) |
| IC50 for Antiproliferation | 28 nM | PC3 Prostate Cancer Cells (6 days) |
Q4: What are some recommended starting points for in vivo studies?
A4: While specific in vivo data for the unconjugated this compound is not publicly available, data from similar VHL-based BRD4 degraders, such as ARV-771, can provide a starting point. For ARV-771, daily subcutaneous injections of 10 mg/kg have been shown to induce significant BRD4 degradation and tumor regression in mouse xenograft models.[10][11] It is crucial to perform a dose-response study for this compound to determine its optimal in vivo dose.
Q5: How can I formulate this compound for in vivo administration?
A5: Due to the physicochemical properties of many PROTACs, formulation is critical for in vivo efficacy.[1][3][12] A common starting point is to prepare a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, more advanced formulations like amorphous solid dispersions or lipid-based nanoparticles may be necessary to achieve adequate exposure.[2]
Experimental Protocols
Detailed Protocol for In Vivo Efficacy Study in a Mouse Xenograft Model
-
Cell Culture and Tumor Implantation:
-
Culture a relevant cancer cell line (e.g., PC3 for prostate cancer) under standard conditions.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude mice).
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
-
Animal Grouping and Dosing:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the formulation of this compound and the vehicle control.
-
Administer the degrader and vehicle according to the predetermined dose and schedule (e.g., daily subcutaneous injection).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the animals and harvest tumors for pharmacodynamic analysis.
-
Detailed Protocol for Western Blot Analysis of BRD4 and c-Myc in Tumor Tissue
-
Tissue Lysis:
-
Excise tumors and snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the protein of interest signal to the loading control signal.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of BRD4 suppresses tumor growth in prostate cancer via the enhancement of FOXO1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38 alpha - CD Bioparticles [cd-bioparticles.net]
Mitigating toxicity of PROTAC BRD4 Degrader-8 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in mitigating potential toxicities of PROTAC BRD4 Degrader-8 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to induce the degradation of the BRD4 protein. It consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the BRD4 protein[1][2]. This dual binding brings BRD4 in close proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome[3][4]. This targeted protein degradation approach aims to offer a more potent and sustained inhibition of BRD4 function compared to traditional small molecule inhibitors[3][5].
Q2: What are the potential on-target toxicities of BRD4 degradation in animal models?
Sustained degradation of BRD4, even when specific, may lead to on-target toxicities due to the essential roles of BRD4 in normal tissue homeostasis. Preclinical studies with potent BRD4 inhibitors and transgenic RNAi models have suggested potential adverse effects, including:
-
Gastrointestinal (GI) Toxicity: Suppression of Brd4 has been shown to cause loss of intestinal stem cells, Paneth cells, and secretory cells, potentially leading to impaired intestinal regeneration[6][7].
-
Hematological Effects: While some studies with specific BRD4 PROTACs reported no significant changes in blood cell counts[8][9], sustained Brd4 suppression has been associated with depletion of T lymphocytes and hematopoietic stem cells[6].
-
Epidermal Effects: Reversible epidermal hyperplasia and alopecia have been observed in mice with inducible Brd4 suppression[7].
Q3: What are the potential off-target toxicities associated with this compound?
Off-target toxicities can arise from the PROTAC molecule binding to and/or degrading proteins other than BRD4. While some BRD4 PROTACs have shown high selectivity for BRD4 over other BET family members like BRD2 and BRD3[10], others can degrade all three[3]. The specific off-target profile of this compound would need to be determined experimentally.
Q4: How can I mitigate the potential toxicities of this compound in my animal studies?
Several strategies can be employed to mitigate potential toxicities:
-
Dose Optimization: Conduct dose-range-finding studies to determine the minimum effective dose that achieves the desired level of BRD4 degradation in the target tissue with minimal systemic toxicity.
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Intermittent Dosing: A weekly dosing schedule has been shown to be effective and well-tolerated for some potent BRD4 degraders, as a single dose can lead to sustained protein depletion[10].
-
Supportive Care: Provide appropriate supportive care to manage any observed side effects, such as nutritional support for GI toxicity.
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Pharmacokinetic/Pharmacodynamic (PK/PD) Monitoring: Correlate the plasma and tumor concentrations of the degrader with the extent of BRD4 degradation and antitumor efficacy to optimize the dosing regimen.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant body weight loss in animals | - Gastrointestinal toxicity due to on-target BRD4 degradation in the gut.- Systemic toxicity from off-target effects or excessive on-target effects. | - Reduce the dose or switch to an intermittent dosing schedule.- Perform histological analysis of the gastrointestinal tract.- Provide nutritional support. |
| Changes in blood cell counts (e.g., lymphopenia, neutropenia) | - On-target effect on hematopoietic stem and progenitor cells. | - Monitor complete blood counts (CBCs) regularly.- Consider dose reduction or a "drug holiday" to allow for hematopoietic recovery. |
| Skin abnormalities (e.g., hair loss, skin lesions) | - On-target effect on epidermal cells. | - Document and monitor skin changes.- Biopsy any lesions for histopathological examination.- These effects may be reversible upon cessation of treatment[7]. |
| Lack of tumor regression despite evidence of BRD4 degradation | - Tumor resistance mechanisms.- Insufficient duration of BRD4 suppression. | - Investigate downstream signaling pathways for potential bypass mechanisms.- Consider combination therapies.- Ensure the dosing schedule maintains adequate BRD4 degradation over time. |
Experimental Protocols
In Vivo Toxicity Assessment
A general protocol for assessing the in vivo toxicity of this compound in a mouse xenograft model is provided below.
1. Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or NSG) bearing human tumor xenografts.
2. Dosing and Administration:
-
Based on in vitro potency, start with a dose range (e.g., 5, 10, 20 mg/kg) administered via an appropriate route (e.g., intraperitoneal injection).
-
Administer the degrader on a defined schedule (e.g., once daily, three times a week, or once weekly).
3. Monitoring:
-
Body Weight: Record the body weight of each animal daily or at least three times per week.
-
Clinical Observations: Observe the animals daily for any signs of toxicity, such as changes in posture, activity, grooming, and food/water intake.
-
Tumor Growth: Measure tumor volume with calipers at least twice a week.
4. Hematological Analysis:
-
At the end of the study (or at interim time points), collect blood samples via cardiac puncture or another appropriate method.
-
Perform a complete blood count (CBC) to assess red blood cells, white blood cells (with differential), and platelets.
5. Histopathological Analysis:
-
At necropsy, collect major organs (liver, spleen, kidney, heart, lungs, and gastrointestinal tract) and the tumor.
-
Fix the tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
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A board-certified veterinary pathologist should examine the slides for any treatment-related pathological changes.
6. Target Engagement and Pharmacodynamics:
-
Collect tumor and liver tissue samples at various time points after the last dose.
-
Prepare tissue lysates and perform Western blotting to quantify the levels of BRD4, BRD2, BRD3, and downstream markers like c-MYC[11].
Quantitative Data Summary
The following table summarizes in vivo tolerability data for some representative BRD4 PROTACs from the literature. Note that specific data for this compound is not publicly available.
| PROTAC | Animal Model | Dosing Regimen | Observed Toxicities | Reference |
| PROTAC 2 (dBET1) | Mice | Not specified | Well-tolerated for 2 weeks; no effect on body weight, white blood cells, hematocrit, or platelet counts. | [8][9] |
| PROTAC 3 | Mice (RS4;11 xenograft) | Not specified | Lower toxicity compared to conventional BRD4 inhibitors. | [8][9] |
| BD-9136 | Mice | 20 mg/kg weekly | No significant weight loss or other signs of toxicity. | [10] |
| DP1 | SCID mice | Not specified | No significant weight loss after 12 days of administration. | [11] |
| CFT-2718 | Mice | Up to 1.8 mg/kg | Transient, insignificant drop in body weight at the highest dose. | [12] |
Visualizations
Signaling Pathway of BRD4 and Its Degradation
Caption: Signaling pathway of BRD4 and its degradation by this compound.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: Experimental workflow for assessing the in vivo toxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 6. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 8. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degraders with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Small-molecule BRD4 Degrader CFT-2718 in Small-cell Lung Cancer and Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of BRD4 Degraders: PROTAC BRD4 Degrader-8 vs. MZ1
In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful modality to eliminate disease-causing proteins. Among the key targets is Bromodomain-containing protein 4 (BRD4), a transcriptional coactivator implicated in various cancers. This guide provides an objective comparison of two prominent BRD4-targeting PROTACs: PROTAC BRD4 Degrader-8 and MZ1, with a focus on their efficacy in specific cell lines, supported by experimental data and detailed protocols.
Mechanism of Action: A Shared Strategy
Both this compound and MZ1 operate through the same fundamental mechanism. They are heterobifunctional molecules that simultaneously bind to BRD4 and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the proteasome. This targeted degradation leads to the depletion of cellular BRD4 levels, thereby inhibiting downstream oncogenic signaling pathways, such as c-MYC.
Caption: General mechanism of action for BRD4-targeting PROTACs.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the efficacy of this compound and MZ1 in various cancer cell lines. A direct comparison in the acute myeloid leukemia (AML) cell line MV4-11 is highlighted.
| Degrader | Cell Line | Assay Type | Efficacy Metric | Value | Reference |
| This compound | PC3 (Prostate Cancer) | BRD4 Degradation | DC50 | 7.5 nM | [1] |
| MV4-11 (AML) | MYC Transcript Suppression | IC50 | 11 nM | [1] | |
| MZ1 | H661 (Lung Cancer) | BRD4 Degradation | DC50 | 8 nM | [2] |
| H838 (Lung Cancer) | BRD4 Degradation | DC50 | 23 nM | [2] | |
| MV4-11 (AML) | Cytotoxicity | IC50 | 110 nM | [3] | |
| HeLa (Cervical Cancer) | BRD4 Degradation | DC50 | 2-20 nM | [2] |
Note: DC50 (Degradation Concentration 50) is the concentration of the degrader that results in 50% degradation of the target protein. IC50 (Inhibitory Concentration 50) is the concentration of the degrader that inhibits a biological process (e.g., cell growth or gene expression) by 50%.
In the MV4-11 cell line, this compound demonstrates potent downstream effects on the key oncogene c-MYC with an IC50 of 11 nM for transcript suppression[1]. In the same cell line, MZ1 shows cytotoxic effects with a higher IC50 of 110 nM[3]. While these metrics are not a direct comparison of degradation potency, they provide valuable insight into the functional consequences of BRD4 degradation by these two molecules in a shared cellular context.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Western Blotting for BRD4 Degradation
This protocol is a generalized procedure for assessing the degradation of BRD4 protein levels following treatment with PROTACs.
Caption: Experimental workflow for Western Blotting.
Detailed Steps:
-
Cell Culture and Treatment: Seed cells (e.g., PC3, MV4-11, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound or MZ1 for a specified time (e.g., 4, 8, 16, 24 hours). A DMSO-treated control should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and load onto a polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control to determine the percentage of BRD4 degradation relative to the DMSO control.
Cell Viability Assay (MTT/MTS)
This protocol outlines a common method for assessing the cytotoxic or anti-proliferative effects of the PROTACs.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or MZ1. Include a DMSO-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Addition of Reagent:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Then, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the crystals.
-
For MTS assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the data and determine the IC50 value using non-linear regression analysis.
Signaling Pathway Perturbation
The degradation of BRD4 by these PROTACs has a significant impact on downstream signaling pathways, most notably the c-MYC pathway. BRD4 is a critical reader of acetylated histones at super-enhancers that drive the expression of key oncogenes, including c-MYC.
Caption: Impact of BRD4 degradation on the c-MYC signaling pathway.
By inducing the degradation of BRD4, both this compound and MZ1 effectively uncouple BRD4 from these super-enhancers, leading to a significant downregulation of c-MYC transcription and subsequent inhibition of cancer cell proliferation and survival. The potent suppression of MYC transcripts by this compound in MV4-11 cells (IC50 = 11 nM) provides direct evidence of this mechanism of action[1].
References
Selectivity profiling of PROTAC BRD4 Degrader-8 against other BET proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PROTAC BRD4 Degrader-8's performance against other BET (Bromodomain and Extra-Terminal) family proteins. Due to the limited availability of public data on the direct comparative selectivity of this compound against BRD2 and BRD3, this guide presents the available information for this compound and contrasts it with the well-characterized selective BRD4 degrader, MZ1, as a benchmark.
Introduction to this compound
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively target the BRD4 protein for degradation. It achieves this by linking a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase with a ligand that binds to the bromodomains of BRD4. This induced proximity leads to the ubiquitination and subsequent degradation of BRD4 by the proteasome.
Mechanism of Action
The fundamental mechanism of this compound involves the formation of a ternary complex between BRD4, the PROTAC molecule, and the VHL E3 ligase. This complex facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for destruction by the cell's natural protein disposal machinery.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and the comparative data for the well-studied selective BRD4 degrader, MZ1.
Table 1: Performance Data for this compound
| Parameter | Value | Cell Line | Comments |
| BRD4 BD1 IC50 | 1.1 nM | - | Binding affinity to the first bromodomain of BRD4.[1] |
| BRD4 BD2 IC50 | 1.4 nM | - | Binding affinity to the second bromodomain of BRD4.[1] |
| BRD4 DC50 | 7.5 nM | PC3 | Concentration for 50% degradation of BRD4 protein.[1] |
| Cell Proliferation IC50 | 28 nM | PC3 | Concentration for 50% inhibition of cell proliferation.[1] |
Note: Data on the degradation of other BET family members (BRD2, BRD3) by this compound is not publicly available.
Table 2: Comparative Selectivity Data for BRD4 Degrader MZ1
| Protein Target | DC50 | Dmax | Cell Line | Comments |
| BRD4 | ~100 nM | >90% | HeLa | Demonstrates potent degradation of BRD4. |
| BRD2 | >1 µM | <50% | HeLa | Shows significantly lower degradation of BRD2. |
| BRD3 | >1 µM | <50% | HeLa | Shows significantly lower degradation of BRD3. |
This data for MZ1 is representative of a selective BRD4 degrader and is included for comparative purposes.
Experimental Protocols
Detailed methodologies for key experiments used in the selectivity profiling of PROTACs are provided below.
Western Blot for Protein Degradation
This protocol is used to determine the extent of degradation of target proteins (BRD4, BRD2, BRD3) in response to treatment with a PROTAC.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., PC3, HeLa, or other relevant cell lines) and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC degrader for a specified time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Calculate DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is used to measure the binding affinity of the PROTAC to the isolated bromodomains of the BET proteins.
Procedure:
-
Sample Preparation: Purify the recombinant bromodomain proteins (BRD4-BD1, BRD4-BD2, BRD2-BD1, etc.). Prepare solutions of the proteins and the PROTAC in the same dialysis buffer.
-
ITC Measurement: Load the protein solution into the sample cell of the ITC instrument and the PROTAC solution into the injection syringe.
-
Titration: Perform a series of injections of the PROTAC into the protein solution while monitoring the heat changes associated with binding.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Comparative Logic of Selectivity Profiling
The selectivity of a BRD4 degrader is a critical attribute, as off-target degradation of other BET family members like BRD2 and BRD3 could lead to different biological outcomes and potential toxicities. The ideal selective BRD4 degrader would exhibit high potency for BRD4 degradation while having minimal effect on BRD2 and BRD3 levels.
Conclusion
This compound demonstrates high-affinity binding to BRD4 bromodomains and potent degradation of the BRD4 protein in cancer cells. While its selectivity profile against other BET family members, BRD2 and BRD3, is not publicly documented, the established methodologies and the comparative data from selective degraders like MZ1 provide a robust framework for its evaluation. For a comprehensive understanding of its therapeutic potential, further studies detailing its degradation selectivity across the entire BET family are warranted. This would enable a more complete assessment of its on-target and potential off-target effects, which is crucial for its continued development as a research tool and potential therapeutic agent.
References
A Comparative Guide to the Cross-Reactivity of PROTAC BRD4 Degrader-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PROTAC BRD4 Degrader-8, a highly selective BRD4-targeting PROTAC, with other notable BRD4 degraders. The information presented is based on available experimental data to assist researchers in selecting the most appropriate tools for their studies.
Introduction to PROTAC BRD4 Degraders
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. They consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein.
BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key epigenetic reader and transcriptional regulator, making it an attractive therapeutic target in oncology and other diseases. Several PROTACs have been developed to target BRD4, varying in their selectivity for BRD4 over other BET family members (BRD2 and BRD3). This guide focuses on the cross-reactivity profile of this compound, a VHL-recruiting degrader, and compares it to the well-characterized degraders MZ1 (VHL-based) and dBET6 (CRBN-based).
Comparative Selectivity Profile
The table below summarizes the degradation potency and selectivity of this compound (WWL0245) against other BET family proteins, alongside data for the less selective degraders MZ1 and dBET6.
| Degrader | E3 Ligase Recruited | Target | DC50 (nM) | Selectivity Notes |
| This compound (WWL0245) | VHL | BRD4 | <1 | Highly selective for BRD4.[1] |
| BRD2 | >1000 | Negligible degradation of BRD2 and BRD3.[1] | ||
| BRD3 | >1000 | |||
| PLK1 | >1000 | No degradation of PLK1 observed.[1] | ||
| MZ1 | VHL | BRD4 | ~25 | Preferential degradation of BRD4 at lower concentrations.[2] |
| BRD2 | Degraded at higher concentrations | Degrades BRD2 and BRD3 at concentrations above 100 nM.[2] | ||
| BRD3 | Degraded at higher concentrations | |||
| dBET6 | CRBN | BRD4 | ~5 | Pan-BET degrader.[3] |
| BRD2 | Degraded | Degrades BRD2, BRD3, and BRD4 with similar potency.[3][4] | ||
| BRD3 | Degraded |
Experimental Methodologies
Western Blotting for PROTAC-Mediated Degradation
This protocol is a representative method for assessing the degradation of target proteins upon treatment with PROTACs.
1. Cell Culture and Treatment:
-
Seed cells (e.g., 22Rv1 or VCaP prostate cancer cell lines) in 6-well plates at an appropriate density to reach 70-80% confluency on the day of treatment.[5]
-
Treat cells with varying concentrations of the PROTAC degrader (e.g., 1 nM to 10,000 nM) or vehicle control (DMSO) for the desired time points (e.g., 1, 2, 4, 12, 24, 48 hours).[5]
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-BRD4, anti-BRD2, anti-BRD3) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Calculate the percentage of protein remaining compared to the vehicle-treated control to determine the extent of degradation.
Visualizations
References
- 1. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Monovalent Direct Degraders of BRD4 that Act via the Recruitment of DCAF11 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
On-Target Activity of PROTAC BRD4 Degrader-8: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTAC BRD4 Degrader-8 with other alternative BRD4-targeting compounds, supported by experimental data to confirm its on-target activity. We delve into the critical rescue experiments that validate the specific mechanism of action for this proteolysis-targeting chimera.
Comparative Efficacy of BRD4-Targeting Compounds
This compound is a heterobifunctional molecule designed to induce the degradation of the BRD4 protein. Unlike traditional inhibitors that merely block the protein's function, PROTACs eliminate the target protein from the cell. This guide compares the inhibitory and degradation capabilities of this compound against well-known BRD4 inhibitors (JQ1, OTX-015) and other BRD4 degraders (ARV-825, dBET1, MZ1, QCA570).
| Compound | Type | Target | Cell Line | IC50 / DC50 (nM) | Reference |
| This compound | PROTAC Degrader | BRD4 BD1/BD2 | PC3 | IC50: 1.1 (BD1), 1.4 (BD2) | [1] |
| PC3 | DC50: 7.5 | [2] | |||
| MV4-11 | IC50 (MYC suppression): 11 | [2] | |||
| JQ1 | Small Molecule Inhibitor | Pan-BET Bromodomains | Various | IC50 (BRD4 BD1): ~77 | [1] |
| OTX-015 | Small Molecule Inhibitor | Pan-BET Bromodomains | T-ALL cells | IC50 > ARV-825 | [3] |
| ARV-825 | PROTAC Degrader | BRD4 | T-ALL cells | Lower IC50 than JQ1, dBET1, OTX015 | [3][4] |
| dBET1 | PROTAC Degrader | BRD4 | Burkitt's Lymphoma cells | DC50 < 1 | [1] |
| MZ1 | PROTAC Degrader | BRD4 | Colorectal Cancer cells | Effective degradation at various concentrations | [5] |
| QCA570 | PROTAC Degrader | BRD4 | Leukemia cell lines | DC50 (picomolar range) | [6][7] |
Experimental Protocols for On-Target Validation
To confirm that the observed cellular effects of this compound are a direct result of the degradation of BRD4 via the ubiquitin-proteasome system, rescue experiments are essential. Below are detailed protocols for key validation assays.
Protocol 1: Proteasome Inhibition Rescue Assay
This experiment aims to demonstrate that the degradation of BRD4 by the PROTAC is dependent on the proteasome.
Materials:
-
This compound
-
Proteasome inhibitor (e.g., MG-132 or Bortezomib)
-
Cell line of interest (e.g., PC3 prostate cancer cells)
-
Cell culture reagents
-
Western blot reagents (primary antibodies against BRD4 and a loading control like β-actin or GAPDH, secondary antibodies, lysis buffer, etc.)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that allows for optimal growth during the experiment.
-
Pre-treatment with Proteasome Inhibitor: Pre-treat the cells with a proteasome inhibitor (e.g., 5 nM Bortezomib or 10 µM MG-132) for 2-6 hours. Include a vehicle-treated control group.[8]
-
PROTAC Treatment: Add this compound at a concentration known to induce significant degradation (e.g., 1 µM) to the pre-treated cells. Also, include control groups treated with the PROTAC alone and vehicle alone.
-
Incubation: Incubate the cells for a predetermined time sufficient to observe BRD4 degradation (e.g., 4-24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using an appropriate lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against BRD4 and a loading control.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method.
-
-
Data Analysis: Quantify the band intensities for BRD4 and the loading control. The degradation of BRD4 should be significantly reduced in the cells co-treated with the proteasome inhibitor compared to those treated with the PROTAC alone.
Protocol 2: Competitive Antagonism Rescue Assay
This experiment confirms that the PROTAC's effect is mediated through its binding to the BRD4 bromodomains.
Materials:
-
This compound
-
A competitive BRD4 inhibitor (e.g., JQ1)
-
Cell line and Western blot reagents as in Protocol 1.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Pre-treatment with Competitor: Pre-treat the cells with a high concentration of the competitive inhibitor (e.g., 1 µM JQ1) for 2-4 hours to saturate the BRD4 binding sites.
-
PROTAC Treatment: Add this compound to the pre-treated cells.
-
Incubation, Lysis, and Western Blotting: Follow steps 4-7 from Protocol 1.
-
Data Analysis: The degradation of BRD4 should be blocked or significantly attenuated in the presence of the competitive inhibitor.
Visualizing the Mechanism of Action and Experimental Logic
To better understand the underlying biological processes and the logic of the rescue experiments, the following diagrams have been generated.
Figure 1. Mechanism of this compound action.
The diagram above illustrates the catalytic cycle of PROTAC-induced protein degradation. This compound simultaneously binds to BRD4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the tagging of BRD4 with ubiquitin chains, marking it for destruction by the proteasome.
Figure 2. Workflow and expected outcomes of rescue experiments.
This flowchart depicts the experimental design for the rescue assays. By comparing the levels of BRD4 protein under different treatment conditions, researchers can confirm the specific on-target activity of the PROTAC.
Figure 3. Simplified BRD4 downstream signaling pathway.
BRD4 is a key transcriptional coactivator that regulates the expression of important oncogenes like c-Myc and components of the NF-κB signaling pathway.[9][10][11] By inducing the degradation of BRD4, this compound effectively downregulates these pathways, leading to cell cycle arrest and apoptosis in cancer cells.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Properties of BRD4 Degraders
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, bromodomain and extra-terminal (BET) protein degraders, particularly those targeting BRD4, have emerged as a promising therapeutic strategy for various diseases, including cancer. These bifunctional molecules, often referred to as Proteolysis Targeting Chimeras (PROTACs), induce the degradation of BRD4 by hijacking the cell's natural protein disposal system. A critical aspect of their preclinical and clinical development is the understanding and optimization of their pharmacokinetic (PK) properties, which govern their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the publicly available pharmacokinetic data for three prominent BRD4 degraders: ARV-771, dBET1, and MZ1.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of ARV-771 and dBET1 in mice. At the time of this publication, comprehensive in vivo pharmacokinetic data for MZ1 in mice was not publicly available.
| Parameter | ARV-771 | dBET1 |
| Dose & Route | 1 mg/kg (IV) | 10 mg/kg (SC) |
| Cmax | - | 1.73 µM |
| Tmax | - | 1.0 h |
| AUC | 0.70 µM·h | 7.3 µM·h |
| Half-life (t½) | Data Not Available | Data Not Available |
| Bioavailability (F) | - | 100% (SC) |
| Clearance (CL) | 24.0 mL/min/kg | - |
| Volume of Distribution (Vss) | 5.28 L/kg | - |
Mechanism of Action and Experimental Workflow
BRD4 degraders function by forming a ternary complex with the BRD4 protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4. This process is distinct from traditional small molecule inhibitors that only block the protein's function.
The general workflow for a pharmacokinetic study in mice involves several key steps, from compound administration to data analysis.
Orthogonal Validation of PROTAC BRD4 Degrader-8-Induced Phenotype: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PROTAC BRD4 Degrader-8 and its induced cellular phenotypes against other alternative BRD4-targeting agents. The information herein is supported by experimental data from publicly available research to assist in the evaluation and selection of appropriate tools for preclinical research and drug development.
Introduction to BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] It plays a critical role in regulating the transcription of key oncogenes, most notably c-MYC, making it an attractive therapeutic target in various cancers.[3][4] While small molecule inhibitors of BRD4, such as JQ1 and OTX015, have shown promise, their efficacy can be limited by their reversible nature and the potential for the development of resistance.
Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic modality by inducing the degradation of target proteins rather than simply inhibiting them.[5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[6] this compound is one such molecule designed to specifically eliminate the BRD4 protein.
This guide will delve into the orthogonal validation of the phenotype induced by BRD4 Degrader-8, comparing its performance with other BRD4 degraders and inhibitors.
Comparative Performance of BRD4-Targeting Agents
The following table summarizes the quantitative data on the performance of this compound in comparison to other well-characterized BRD4 degraders (MZ1, ARV-825) and inhibitors (JQ1, OTX015). Data has been compiled from various sources to provide a comparative overview.
| Compound | Type | Target | E3 Ligase Recruited | BRD4 Degradation (DC50/Dmax) | Anti-proliferative Activity (IC50) | c-MYC Downregulation |
| BRD4 Degrader-8 | PROTAC Degrader | BRD4 | Von Hippel-Lindau (VHL) | DC50: Not widely reported | IC50: ~28 nM (PC3 cells) | Potent downregulation |
| MZ1 | PROTAC Degrader | Pan-BET | Von Hippel-Lindau (VHL) | DC50: ~1 nM (HeLa cells), Dmax: >90%[7] | Potent | Potent downregulation[7] |
| ARV-825 | PROTAC Degrader | Pan-BET | Cereblon (CRBN) | DC50: <1 nM (Burkitt's Lymphoma cells)[5] | IC50: nanomolar range in various cancer cells[1][8] | More potent than inhibitors[3][8] |
| JQ1 | Inhibitor | Pan-BET | N/A | No degradation | IC50: nanomolar to micromolar range | Reversible downregulation[7] |
| OTX015 | Inhibitor | Pan-BET | N/A | No degradation | IC50: nanomolar to micromolar range | Reversible downregulation[5] |
Orthogonal Validation of BRD4 Degrader-8 Phenotype
Orthogonal validation is crucial to ensure that the observed cellular phenotype is a direct consequence of the intended target's degradation and not due to off-target effects of the PROTAC molecule.
Key Orthogonal Validation Strategies:
-
Proteasome Inhibition Rescue: Co-treatment of cells with a proteasome inhibitor (e.g., MG132 or bortezomib) and BRD4 Degrader-8 should rescue BRD4 protein levels. This confirms that the degradation is mediated by the proteasome, a hallmark of PROTAC activity.
-
E3 Ligase Ligand Competition: Co-treatment with an excess of the free E3 ligase ligand (in the case of BRD4 Degrader-8, a VHL ligand) should compete with the PROTAC for binding to the E3 ligase, thereby preventing BRD4 degradation.
-
Inactive Epimer Control: Synthesizing and testing an inactive epimer of the PROTAC that cannot bind to the E3 ligase but retains its ability to bind to the target protein is a powerful control. This molecule should not induce degradation, and any observed cellular effects would be attributed to target engagement alone.
-
Comparison with Inhibitors: Comparing the phenotype induced by BRD4 Degrader-8 with that of a well-characterized BRD4 inhibitor (e.g., JQ1) can help dissect the effects of degradation versus inhibition. For example, degraders often show a more sustained and profound downstream effect on c-MYC expression and cell viability.[3][9]
-
Rescue with Ectopic Expression: Expressing a degradation-resistant mutant of BRD4 in cells should rescue the phenotype induced by the degrader, confirming the on-target effect.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of BRD4 degrader-induced phenotypes are provided below.
Western Blotting for BRD4 Degradation
Objective: To quantify the levels of BRD4 protein following treatment with BRD4 Degrader-8.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HEK293, PC3, or a relevant cancer cell line) in 12-well plates and allow them to adhere overnight.[10] Treat the cells with varying concentrations of this compound or control compounds for the desired time course (e.g., 4, 8, 16, 24 hours).[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 10-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[12] Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or α-Tubulin).[11]
RT-qPCR for c-MYC Gene Expression
Objective: To measure the mRNA levels of the BRD4 target gene, c-MYC, following treatment with BRD4 Degrader-8.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with BRD4 Degrader-8 as described for the Western blot protocol. Extract total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the c-MYC gene.[13] Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of c-MYC mRNA using the ΔΔCt method.
c-MYC Primer Sequences (Example):
Cell Viability Assay
Objective: To assess the effect of BRD4 Degrader-8 on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of BRD4 Degrader-8 or control compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.[14]
-
Data Acquisition and Analysis: Measure the luminescence, absorbance, or fluorescence using a plate reader.[15] Plot the cell viability as a percentage of the vehicle-treated control and calculate the IC50 value using a non-linear regression analysis.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical orthogonal validation workflow.
Caption: Mechanism of action of this compound.
Caption: A typical workflow for the orthogonal validation of a PROTAC-induced phenotype.
References
- 1. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 10. Cell culture, cell treatments and western blotting for BRD4 degradation [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. neoplasiaresearch.com [neoplasiaresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
Personal protective equipment for handling PROTAC BRD4 Degrader-8
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent molecules like PROTAC BRD4 Degrader-8 is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment.
Hazard Identification and Safety Summary
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is crucial to handle this compound with care to avoid exposure and environmental contamination. The following table summarizes the key safety information.
| Hazard Classification | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Acute toxicity, Oral (Category 4) | Exclamation mark | H302: Harmful if swallowed[1]. | P264: Wash skin thoroughly after handling[1].P270: Do not eat, drink or smoke when using this product[1].P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell[1].P330: Rinse mouth[1]. |
| Acute aquatic toxicity (Category 1) | Environment | H400: Very toxic to aquatic life[1]. | P273: Avoid release to the environment[1].P391: Collect spillage[1]. |
| Chronic aquatic toxicity (Category 1) | Environment | H410: Very toxic to aquatic life with long lasting effects[1]. | P501: Dispose of contents/ container to an approved waste disposal plant[1]. |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following PPE is recommended.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard[2]. | To protect eyes from splashes and aerosols. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement. For tasks with a higher risk of exposure, consider double-gloving or using thicker, chemical-resistant gloves[2]. | To prevent skin contact with the compound. |
| Body Protection | A laboratory coat must be worn. Ensure it is fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area with appropriate exhaust ventilation, such as a chemical fume hood, to avoid inhalation of dust or aerosols[1]. | To prevent respiratory exposure to the compound. |
| Foot Protection | Closed-toe shoes must be worn in the laboratory. | To protect feet from spills and falling objects. |
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the procedural steps for the safe handling and disposal of this compound. Adherence to this workflow is critical for ensuring personnel safety and environmental protection.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
